chemical structure and properties of L-Lysine:2HCl (alpha-15N)
Technical Monograph: L-Lysine:2HCl ( - N) Executive Summary L-Lysine:2HCl ( - N) is a stable isotope-labeled isotopologue of the essential amino acid L-lysine, specifically enriched with Nitrogen-15 at the -amino positio...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: L-Lysine:2HCl (
-
N)
Executive Summary
L-Lysine:2HCl (
-N) is a stable isotope-labeled isotopologue of the essential amino acid L-lysine, specifically enriched with Nitrogen-15 at the -amino position.[1] Unlike uniformly labeled (-N) variants, this site-specific labeling allows for precise deconvolution of nitrogen metabolic fate—distinguishing between the -amino nitrogen (involved in transamination) and the -amino nitrogen (involved in side-chain modifications like acetylation or methylation). This guide details its chemical structure, physicochemical properties, spectroscopic signatures, and critical applications in NMR structural biology and metabolic flux analysis.
The molecule exists as a zwitterionic species in physiological solution but is supplied as a dihydrochloride salt to ensure solubility and stability. The
N label is exclusively located at the chiral center (-carbon).
Physicochemical Properties[1][3][4][5][6][7]
The dihydrochloride salt form significantly alters the physical handling properties compared to the free base, primarily enhancing water solubility and shelf-life stability.
Property
Value / Description
Experimental Context
Physical State
White crystalline powder
Hygroscopic; store in desiccator.
Solubility
> 650 g/L (Water, 20°C)
Highly soluble due to ionic nature.
Melting Point
~263°C (Decomposes)
Distinct from free base (~215°C).
pKa (-COOH)
2.18
Protonated at pH < 2.
pKa (-NH)
8.95
Labeled Site. Critical for buffer pH selection.
pKa (-NH)
10.53
Remains protonated at physiological pH.
Hygroscopicity
Moderate to High
2HCl salt attracts moisture; keep tightly sealed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The
-N label introduces distinct splitting patterns and chemical shift changes essential for assignment.
N NMR Chemical Shift:
The
-amino nitrogen resonates at approximately 30–40 ppm (relative to liquid NH) or ~33 ppm in protein environments.
Note: If referenced to CH
NO (nitromethane), the shift is approx -340 ppm .[2]
H NMR Signature:
-Proton (3.75 ppm): In unlabeled lysine, this appears as a triplet (coupling to -CH). In -N lysine, this signal splits further into a doublet of triplets due to the large one-bond heteronuclear coupling ( Hz in non-decoupled spectra).
-Proton (3.00 ppm): Appears as a triplet; unaffected by the -label.
Mass Spectrometry (MS)
Mass Shift: +0.997 Da relative to unlabeled L-Lysine.
Monoisotopic Mass (Cation): 147.106 Da (M+H)
.
Fragment Ions: In MS/MS, fragmentation patterns will show the mass shift only in fragments retaining the
-amino group (e.g., immonium ions), allowing for precise localization of the nitrogen source in peptide sequencing.
Synthesis & Production
High-purity L-Lysine:2HCl (
-N) is typically produced via Chemo-Enzymatic Synthesis to ensure stereochemical purity (-enantiomer >99%).
Precursor:
-Keto- -aminocaproic acid (or similar keto-acid precursor).
Enzymatic Transamination: An amino acid dehydrogenase (e.g., Leucine Dehydrogenase or Glutamate Dehydrogenase) catalyzes the reductive amination using
NHCl as the nitrogen source.
Purification: Ion-exchange chromatography followed by crystallization with HCl.
This method prevents "scrambling" of the label to the
-position, which can occur in biological fermentation methods.
Applications in Research & Drug Development
Metabolic Flux Analysis (MFA)
The
-N label is a powerful tool for tracing nitrogen metabolism. Unlike carbon backbones which are catabolized for energy, the -nitrogen is often transaminated to glutamate and enters the urea cycle.
Lysine Catabolism: Mammals degrade lysine primarily via the Saccharopine Pathway . The
-N label tracks the formation of Saccharopine and subsequently -Aminoadipate semialdehyde, releasing the N as Glutamate.
Differentiation: By using
-N vs. -N lysine, researchers can determine which nitrogen atom is incorporated into downstream metabolites like carnitine or urea.
Structural Biology (NMR)[7]
Protein Dynamics: In large proteins, Lysine side chains are often highly mobile.
-N labeling provides a backbone anchor.
Backbone Assignment: Used in triple-resonance experiments (e.g., HN(CO)CACB) to resolve overlap in lysine-rich regions of intrinsic disordered proteins (IDPs).
Handling & Safety Protocols
Storage: Store at room temperature (15-25°C) in a tightly sealed container. The dihydrochloride salt is hygroscopic; exposure to moisture will cause clumping and potential hydrolysis over long periods.
Reconstitution: Dissolve in high-purity water or D
O. The resulting solution will be acidic; adjust pH carefully with NaOD or NaOH if a neutral pH is required for cell culture (HEPES buffer recommended).
Sterility: For cell culture (SILAC/Metabolic labeling), filter-sterilize using a 0.22
m PES membrane. Do not autoclave, as high heat at acidic pH may degrade the molecule or cause minor label exchange.
References
PubChem. (2025). L-Lysine dihydrochloride | C6H15ClN2O2. National Library of Medicine. Link
Technical Guide: Alpha-15N vs. Epsilon-15N Lysine Labeling Strategies
Executive Summary This guide delineates the critical distinctions between - N (backbone) and - N (side-chain) lysine labeling in protein NMR spectroscopy and mass spectrometry. While -labeling provides the standard "fing...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide delineates the critical distinctions between
-N (backbone) and -N (side-chain) lysine labeling in protein NMR spectroscopy and mass spectrometry. While -labeling provides the standard "fingerprint" for protein folding and backbone dynamics, -labeling offers a unique window into electrostatic interactions, side-chain entropy, and post-translational modifications (PTMs). This document details the mechanistic differences, scrambling suppression protocols, and pulse sequences required to exploit these isotopic probes effectively.
Part 1: Structural & Chemical Fundamentals
The utility of Lysine (Lys, K) as an NMR probe stems from its dual nitrogen character. Understanding the chemical environment of these two nuclei is prerequisite to experimental design.
Atomic Distinctions
-Nitrogen (-N): Located in the peptide backbone. Upon protein synthesis, this amine becomes an amide . It possesses a proton () with a pKa ~15, making it non-exchangeable on the NMR timescale (ms) under physiological conditions, except in unfolded states.
-Nitrogen (-N): Located at the terminus of the aliphatic side chain. It remains a primary amine (). It has a pKa ~10.5. In solution, the protons are in rapid exchange with the solvent (), often rendering the signal invisible in standard HSQC experiments unless specific conditions (low pH, HISQC sequences) are met.
Chemical Shift Environments
The electronic shielding differs significantly between the two nuclei, resulting in distinct spectral regions.
Feature
-N (Backbone)
-N (Side-Chain)
Chemical State
Amide (Peptide Bond)
Primary Ammonium ()
Chemical Shift (N)
105 – 135 ppm
30 – 35 ppm
Proton Exchange
Slow (Visible at pH 7)
Fast (Often Invisible at pH > 7)
Information Content
Global Fold, Backbone Dynamics
Electrostatics, Salt Bridges, PTMs
Visualization of Labeling Sites
Figure 1: Structural topology of Lysine highlighting the distinct chemical environments of the alpha (blue) and epsilon (red) nitrogen atoms.
Part 2: Biosynthetic Labeling & Scrambling Control
Achieving selective labeling requires overcoming "metabolic scrambling."[1] In E. coli, transaminases can shuffle nitrogen atoms between amino acids, diluting the label or contaminating other residues.
The Scrambling Problem
-N Scrambling: High risk. Transaminases (e.g., AspC, TyrB) freely exchange -amino groups between Glutamate/Aspartate and other amino acids during biosynthesis.
-N Scrambling: Lower risk, but possible via the degradation pathway (CadA/LdcC) or reversible deamination if the cell is starved.
Solution: Auxotrophic Strains
To ensure 100% incorporation without scrambling, use E. coli strains deficient in lysine biosynthesis (lysA-).
Mechanism: The lysA gene encodes diaminopimelate decarboxylase, the final step in Lys biosynthesis.[2] Blocking this forces the bacterium to utilize exogenous Lysine exclusively.
Protocol Note: When using lysA- strains, you must supplement the media with
N-Lys (for double labeling) or specific isotopomers.
Figure 2: Metabolic logic for using lysA- auxotrophs to prevent isotope dilution and scrambling.
Part 3: NMR Spectroscopy Applications
The choice between
and labeling dictates the pulse sequence and the biological question.
Alpha-15N: The Backbone Fingerprint
Experiment:
H-N HSQC (Heteronuclear Single Quantum Coherence).
Physics: Detects the J-coupling between N and H
.
Application:
Ligand Binding: Chemical shift perturbations (CSP) map binding sites.
Dynamics:
, , and heteronuclear NOE measure backbone flexibility.
Epsilon-15N: The Side-Chain Probe
Challenge: The
protons exchange with water at rates () of 100–1000 s at pH 7. Standard HSQC signals are broadened to invisibility.
Experiment:HISQC (Heteronuclear In-phase Single Quantum Coherence).
Mechanism:[1][3][4][5] Preserves the magnetization along the z-axis during the
evolution period to minimize solvent exchange losses (Iwahara et al., 2007).
Application:
Electrostatics: The
-N chemical shift is highly sensitive to local electric fields.
Salt Bridges: Formation of a salt bridge slows proton exchange, making the peak sharper and shifting it distinctively.
Methylation: Reductive methylation converts
-NH to -N(CH). This removes the exchangeable protons, requiring HMQC detection of the methyl groups (a different, albeit related, strategy).
C-Methyl groups (often used alongside N for side-chain studies).
Purification: Purify protein into a non-amine buffer (e.g., HEPES or Phosphate, pH 7.5).[6] Avoid Tris.
Reagents:
C-Formaldehyde (20 mM final).
Dimethylamine borane complex (DMAB) (10 mM final).
Reaction:
Add
C-Formaldehyde to protein (50–100 M). Incubate 5 min.
Add DMAB. Incubate 1 hour at 4°C.
Repeat addition once.
Quenching: Add excess Glycine or Ammonium Sulfate to scavenge unreacted formaldehyde.
Desalting: Immediate buffer exchange to remove reagents.
Part 5: Data Analysis & Interpretation
Chemical Shift Reference Table
Residue / Atom
Nucleus
Typical Shift (ppm)
Secondary Structure Effect
Lys Backbone
-N
118 – 128
-sheet (downfield), -helix (upfield)
Lys Side-Chain
-N
32 – 34
Shifted downfield by acidic neighbors
Lys Side-Chain
-H
7.0 – 8.5
Visible only in HISQC or low pH
Methylated Lys
C-Methyl
40 – 45
Distinct split for dimethyl-Lys
Troubleshooting "Invisible" Epsilon Signals
If
-N signals are missing in your spectrum:
pH Check: Lower pH to 6.0 or 5.5. Exchange rate
is base-catalyzed. Lowering pH by 1 unit slows exchange by 10-fold.
Temperature: Lower temperature (e.g., 25°C
15°C) to slow exchange.
Sequence: Ensure you are running a HISQC , not a standard HSQC. The delay times in HISQC are optimized for the
of side-chain amines.
References
Iwahara, J., et al. (2007). "Heteronuclear in-phase single-quantum coherence (HISQC) for detection of lysine NH3 groups in proteins." Journal of Magnetic Resonance.
Tugarinov, V., & Kay, L. E. (2005). "Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins." ChemBioChem.
Venters, R. A., et al. (1995). "High-level 15N labeling of proteins for NMR studies using a defined medium with 15N-labeled amino acids." Journal of Biomolecular NMR.
BioMagResBank (BMRB). "Chemical Shift Statistics for Lysine."
applications of site-specific alpha-15N lysine in NMR spectroscopy
Technical Deep Dive: Applications of Site-Specific - N Lysine in NMR Spectroscopy Executive Summary In the structural analysis of high-molecular-weight proteins (>50 kDa) and Intrinsically Disordered Proteins (IDPs), spe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: Applications of Site-Specific
-N Lysine in NMR Spectroscopy
Executive Summary
In the structural analysis of high-molecular-weight proteins (>50 kDa) and Intrinsically Disordered Proteins (IDPs), spectral crowding is the primary bottleneck.[1] Site-specific
-N Lysine labeling serves as a strategic "spectral filter," dramatically reducing complexity by rendering only Lysine backbone amides visible in -N HSQC experiments.[1] As Lysine residues are predominantly solvent-exposed and abundant in binding interfaces, this technique is a high-leverage tool for epitope mapping, fragment-based drug discovery (FBDD), and analyzing protein-protein interactions (PPIs) without the ambiguity of uniform labeling.[1]
Part 1: The Strategic Necessity
Why Lysine?
Lysine is unique among amino acids for three reasons relevant to NMR:
Surface Frequency: Lysine is statistically one of the most common residues on protein surfaces.[1] Labeling it provides a "constellation map" of the protein's exterior, which is the primary theater for drug binding and protein interactions.[1]
Solubility & Flexibility: Its long, charged side chain often situates it in flexible loops or disordered regions, which yield sharp NMR signals even in large complexes where the rigid core signals broaden beyond detection.[1]
Chemical Shift Dispersion: While
-N backbone signals can overlap, the specific chemical environment of surface Lysines often allows for distinct resolution even in simplified spectra.[1]
The "Alpha" Specificity
This guide focuses strictly on
-N (backbone amide) labeling.
Contrast with Side-Chain (
-N): Side-chain labeling is used for studying salt bridges or methylation states.[1]
Contrast with Uniform Labeling: Uniform labeling (
N-U) lights up every amide (N, Q, W side chains + backbone).[1] In a 150 kDa antibody, this results in ~1,300 peaks—an uninterpretable blob.[1] -N Lysine labeling reduces this to ~80 peaks, making assignment feasible.[1]
Part 2: Production Methodologies
To achieve high-fidelity
-N Lysine incorporation without "scrambling" (metabolic conversion of the N label to other amino acids), standard E. coli expression is often insufficient due to active transaminases.[1]
The Gold Standard: Cell-Free Protein Synthesis (CFPS)
CFPS is the preferred method for site-specific labeling because it is an open system .[1] You explicitly control the amino acid pool.[1] By supplying only
-N Lysine and 19 other unlabeled amino acids, you eliminate the metabolic pathways that cause scrambling in live cells.[1]
Decision Matrix: Method Selection
Use the following logic to determine the production route:
Figure 1: Decision matrix for selecting the optimal labeling strategy based on protein size and fidelity requirements.
Part 3: Experimental Protocol (CFPS Workflow)
This protocol utilizes an E. coli S30 extract-based CFPS system.[1] This system is robust, scalable, and prevents isotope dilution.[1]
Materials:
S30 Extract (T7 RNA polymerase constitutive or added).[1]
Plasmid DNA (pET vector or PCR product with T7 promoter).[1]
Label:
-N-L-Lysine (98%+ enrichment).
Amino Acid Mix (-Lys): Mixture of remaining 19 AAs (unlabeled) at 2 mM each.[1]
Energy Mix: HEPES, ATP, GTP, CTP, UTP, phosphoenolpyruvate (PEP), PEG-8000.[1]
Step-by-Step Workflow:
Preparation of Amino Acid Master Mixes:
Prepare a 20x stock of "19AA (-Lys)" containing all amino acids except Lysine.[1]
Prepare a 100 mM stock of
-N-Lysine in pH 7.0 buffer.[1] Note: Do not use unbuffered water as acidic AA salts can crash the pH.[1]
Reaction Assembly (500 µL Scale):
Component
Final Conc.
Purpose
S30 Extract
30% (v/v)
Ribosomes/Enzymes
Plasmid DNA
10–20 µg/mL
Template
T7 RNA Polymerase
100 µg/mL
Transcription
|
-N-Lysine | 2.0 mM | Isotope Source |
| 19 AA Mix (-Lys) | 1.0 mM each | Building Blocks |
| Mg(OAc) | 10–18 mM | Optimization Required* |[1]
Critical Optimization: Magnesium concentration must be titrated for every new batch of S30 extract.[1]
Incubation:
Incubate at 30°C for 4–16 hours.
Tip: For toxic proteins, lower temperature to 20°C–25°C to prevent aggregation, though yield may decrease.[1]
Purification:
Centrifuge to remove precipitated extract proteins.[1]
Purify target protein via Ni-NTA (if His-tagged) or SEC.[1]
Buffer Exchange: Exchange into NMR buffer (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, 5% D
Expectation: You should see distinct peaks corresponding only to the number of Lysine residues in your sequence.[1]
Part 4: Applications in Drug Discovery[1]
Epitope Mapping (SAR by NMR)
When a small molecule drug binds to a protein, it alters the chemical environment of nearby residues.[1] Since Lysines are frequent on surfaces, they act as excellent sentinels for binding events.[1]
Advantage: In a 100 kDa protein, a uniform spectrum is too crowded to see small shifts.[1] With Lys-labeling, if a Lysine is near the pocket, its shift is easily tracked.[1]
Pathway & Interaction Mapping
The following diagram illustrates how Lys-selective labeling validates Protein-Protein Interactions (PPIs).
Figure 2: Workflow for mapping Protein-Protein Interactions using Lysine-selective labeling.
Part 5: Data Analysis & Troubleshooting
Chemical Shift Perturbation (CSP) Calculation
To quantify binding, calculate the weighted chemical shift difference (
Navigating the Crossroads: A Technical Guide to the Metabolic Fate of L-Lysine's α-Nitrogen
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enigma of an Essential Amino Acid's Nitrogen L-lysine, an essential α-amino acid, is a fundamental building block for protein synthesis an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigma of an Essential Amino Acid's Nitrogen
L-lysine, an essential α-amino acid, is a fundamental building block for protein synthesis and plays crucial roles in numerous physiological processes, including collagen crosslinking and carnitine production.[1] Unlike many other amino acids, lysine's catabolism is unique in that its α-nitrogen does not readily participate in reversible transamination reactions, making the pathway of its removal a subject of significant interest.[2][3] This guide provides an in-depth exploration of the primary mammalian pathways responsible for the catabolism of L-lysine, with a specific focus on the metabolic fate of its α-nitrogen. Understanding these intricate pathways is paramount for researchers investigating metabolic disorders and for professionals in drug development targeting enzymes within these cascades.
Overview of L-Lysine Catabolic Pathways: Two Roads to Degradation
In mammals, the breakdown of L-lysine primarily occurs through two distinct pathways: the saccharopine pathway and the pipecolate pathway.[2][4] These pathways differ in their tissue specificity, subcellular localization, and the initial enzymatic steps that determine the fate of the α-nitrogen.[5]
The Saccharopine Pathway: This is the predominant route for lysine degradation in most extracerebral tissues and is primarily located within the mitochondria.[5][6][7]
The Pipecolate Pathway: While a minor pathway in peripheral tissues, it is the major catabolic route for lysine in the adult brain.[6] This pathway involves enzymes located in the peroxisomes and cytosol.[5]
The Saccharopine Pathway: A Mitochondrial Journey
The saccharopine pathway is the primary route for systemic L-lysine catabolism in mammals.[8][9] The initial and committing steps are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[10][11][12]
The process begins with the condensation of L-lysine and α-ketoglutarate, a reaction catalyzed by the lysine-ketoglutarate reductase (LKR) domain of AASS.[13][14] This reaction forms the intermediate saccharopine.[15] Subsequently, the saccharopine dehydrogenase (SDH) domain of AASS catalyzes the oxidative cleavage of saccharopine to yield L-glutamate and α-aminoadipate-semialdehyde (AASA).[13][14]
In this pathway, the α-nitrogen of L-lysine is transferred to α-ketoglutarate, ultimately becoming the amino group of L-glutamate.[13][16] This glutamate can then enter the general amino acid pool and participate in various metabolic processes, including the urea cycle or transamination reactions.[10]
Caption: The initial steps of the Saccharopine Pathway in the mitochondrion.
The Pipecolate Pathway: A Specialized Route in the Brain
The pipecolate pathway is the dominant route for L-lysine degradation in the adult brain.[6] The initial step of this pathway involves the conversion of the α-amino group of L-lysine to an α-keto group, forming 2-keto-6-aminocaproate.[5] This intermediate then spontaneously cyclizes to form Δ1-piperideine-2-carboxylate (P2C).[14]
While the precise enzyme responsible for the initial deamination or transamination in mammals is not definitively identified, it is a key distinction from the saccharopine pathway.[5] Subsequently, P2C is reduced to pipecolic acid.[14] In this pathway, the α-nitrogen is removed from the lysine backbone and can be transferred to an acceptor molecule like α-ketoglutarate, or potentially released as ammonia, depending on whether the initial step is a transamination or an oxidative deamination.[6]
Caption: Initial steps of the Pipecolate Pathway in the cytosol/peroxisome.
Comparative Analysis of α-Nitrogen Fate
The initial handling of the α-nitrogen is a critical distinguishing feature between the two major lysine catabolic pathways.
Transferred to α-ketoglutarate to form L-glutamate[13]
Transferred to an acceptor or released as ammonia[6]
Experimental Methodologies for Elucidating the α-Nitrogen Fate
Investigating the metabolic fate of L-lysine's α-nitrogen requires sophisticated experimental approaches. Isotopic labeling studies are particularly powerful for tracing the path of the nitrogen atom.
Workflow for ¹⁵N Isotopic Labeling Studies
Stable isotope tracing is a cornerstone technique for mapping metabolic pathways.[] By using L-lysine labeled with ¹⁵N at the α-amino position, researchers can follow the journey of this nitrogen atom through the different catabolic routes.
Caption: A generalized workflow for ¹⁵N isotopic labeling studies.
Detailed Protocol: Tracing ¹⁵N from L-Lysine in Mouse Tissues
This protocol provides a framework for tracing the metabolic fate of L-lysine's α-nitrogen in a mammalian model.
1. Animal Preparation and Tracer Injection:
Acclimate mice to the experimental conditions.
Prepare a sterile solution of α-¹⁵N-L-Lysine in saline.
Administer the tracer via intraperitoneal injection. The dosage and timing will depend on the specific research question.
2. Tissue Collection and Metabolite Extraction: [18]
At predetermined time points post-injection, euthanize the mice according to approved animal care protocols.
Rapidly excise tissues of interest (e.g., liver, brain) and immediately freeze them in liquid nitrogen to quench all metabolic activity.[18]
Homogenize the frozen tissue in a cold extraction buffer (e.g., 80:20 methanol:water).[19]
Centrifuge the homogenate to pellet proteins and other cellular debris.
Collect the supernatant containing the metabolites.
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
Derivatize the samples if necessary for GC-MS analysis.
Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to separate and identify the metabolites.
Monitor for the mass shift corresponding to the incorporation of ¹⁵N into downstream metabolites, such as glutamate.
Causality Behind Experimental Choices:
Rapid Freezing: Essential to halt enzymatic activity instantly, providing a snapshot of the metabolic state at the time of collection.
Methanol:Water Extraction: A common and effective solvent mixture for extracting a broad range of polar metabolites.
Mass Spectrometry: Offers the sensitivity and specificity required to detect and quantify isotopically labeled compounds in complex biological matrices.[20]
Clinical Significance and Drug Development
Defects in the L-lysine catabolic pathways can lead to severe metabolic disorders. For instance, mutations in the AASS gene are associated with familial hyperlysinemia, a condition characterized by elevated levels of lysine in the blood and neurological problems.[11] Furthermore, targeting enzymes in these pathways, such as AASS, is being explored as a potential therapeutic strategy for certain genetic childhood seizure disorders.[21] A thorough understanding of the fate of lysine's α-nitrogen is therefore critical for developing effective diagnostic and therapeutic interventions.
Conclusion
The metabolic fate of the α-nitrogen of L-lysine is dictated by two primary catabolic pathways in mammals: the saccharopine and the pipecolate pathways. The saccharopine pathway, dominant in most tissues, channels the α-nitrogen into the L-glutamate pool via the bifunctional enzyme AASS. In contrast, the pipecolate pathway, prevalent in the brain, utilizes a distinct initial step to remove the α-nitrogen. The application of advanced analytical techniques, particularly stable isotope tracing with mass spectrometry, is indispensable for dissecting these complex metabolic routes. Continued research in this area will undoubtedly deepen our understanding of amino acid metabolism and its implications for human health and disease.
References
Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. (2020). Frontiers in Plant Science. [Link]
Papes, F., et al. (2013). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. Neurochemistry International. [Link]
Lysine: biosynthesis, catabolism and roles. (n.d.). Wikimedia Commons. [Link]
Hartmann, M., & Zeier, J. (2018). l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants. The Plant Journal. [Link]
Kinoshita, H., et al. (1987). Role of L-lysine-alpha-ketoglutarate aminotransferase in catabolism of lysine as a nitrogen source for Rhodotorula glutinis. Journal of General Microbiology. [Link]
Li, Y., et al. (2023). Integrative physiology of lysine metabolites. Physiological Reviews. [Link]
Posset, R., et al. (2019). Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases. Frontiers in Molecular Biosciences. [Link]
Frank, S. J., & Williamson, J. R. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. [Link]
Tang, G., et al. (1997). Regulation of lysine catabolism through lysine-ketoglutarate reductase and saccharopine dehydrogenase in Arabidopsis. The Plant Cell. [Link]
Azevedo, R. A., & Lea, P. J. (2003). Lysine catabolism: Flow, metabolic role and regulation. Brazilian Journal of Plant Physiology. [Link]
Xu, R., et al. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol. [Link]
Papes, F., et al. (1999). Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse. The Biochemical Journal. [Link]
Lysine is metabolized through two distinct pathways usually referred to as the pipecolate and saccharopine pathways, respectively, as these are the prominent metabolites. (n.d.). ResearchGate. [Link]
Tomé, D., & Bos, C. (2022). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]
Ariz, I., et al. (2011). Metabolomic approaches toward understanding nitrogen metabolism in plants. Journal of Experimental Botany. [Link]
Isotopic labelling of α-amino acids a, Overview of methods to prepare... (n.d.). ResearchGate. [Link]
Sacksteder, K. A., et al. (2019). Saccharopine, a lysine degradation intermediate, is a mitochondrial toxin. Journal of Biological Chemistry. [Link]
Soares da Costa, T. P., & Papes, F. (2018). Lysine: Biosynthesis, catabolism and roles. Sub-Cellular Biochemistry. [Link]
Houlton, B. Z., et al. (2015). Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations. Frontiers in Ecology and Evolution. [Link]
advantages of using L-Lysine alpha-15N for backbone dynamics studies
Precision Dynamics in High-Molecular-Weight Systems: The Strategic Advantage of L-Lysine - N Labeling Executive Summary In the structural characterization of high-molecular-weight (HMW) targets—particularly monoclonal an...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Dynamics in High-Molecular-Weight Systems: The Strategic Advantage of L-Lysine
-
N Labeling
Executive Summary
In the structural characterization of high-molecular-weight (HMW) targets—particularly monoclonal antibodies (mAbs), fusion proteins, and membrane receptors—uniform isotopic labeling often results in spectral crowding that renders data uninterpretable. This guide delineates the strategic application of L-Lysine
-N selective labeling for backbone dynamics studies. By restricting isotopic enrichment to Lysine residues, researchers can drastically reduce spectral complexity while probing critical surface loops and protein-protein interaction interfaces where Lysine is statistically overrepresented. This document provides a validated workflow for sample preparation, data acquisition, and model-free analysis, specifically tailored to overcome the "resolution gap" in drug discovery.
The Resolution Crisis in HMW NMR
For proteins exceeding 50 kDa, uniform
N labeling creates two insurmountable barriers:
Spectral Overlap: A 150 kDa IgG molecule contains ~1,300 residues. A standard
HSQC spectrum becomes a featureless blob of overlapping peaks.
Relaxation Losses: Slow tumbling leads to rapid transverse relaxation (
), broadening lines beyond detection.
The Lysine Solution:
Lysine constitutes approximately 6-7% of the average proteome but is disproportionately abundant in Complementarity-Determining Regions (CDRs) of antibodies and solvent-exposed surfaces. Selective labeling of the backbone
-nitrogen of Lysine acts as a "stealth filter," rendering 93% of the protein invisible and leaving only the critical interaction sites observable.
The most critical failure point in selective labeling is metabolic scrambling . In wild-type E. coli, the
N amine from Lysine can be transferred to other amino acids (glutamate, aspartate) via transaminases, destroying selectivity.
Protocol A: Cell-Free Protein Synthesis (CFPS) – The Gold Standard
CFPS is the preferred method for
-N Lysine labeling because it lacks the active transaminase networks found in living cells.
Step-by-Step Protocol:
Reagent Prep: Prepare an amino acid master mix containing 19 unlabeled amino acids (1-2 mM each) and L-Lysine-
-N (2 mM).
Template: Use pET-based plasmid or PCR product (linear template requires RecBCD inhibitor).
Reaction: Incubate at 30°C for 4-16 hours in a dialysis mode (S30 extract) to maximize yield.
Purification: Standard Ni-NTA or Protein A affinity chromatography. Scrambling is effectively zero.
Protocol B: Auxotrophic Expression (In Vivo)
If CFPS is unavailable, use specific auxotrophs, but rigorous suppression is required.
Step-by-Step Protocol:
Strain Selection: Use a lysA- strain (Lysine auxotroph).
Inhibitor Addition: Add succinate (carbon source) instead of glucose to reduce metabolic flux through scrambling pathways.
Induction:
Grow in unlabeled rich media to OD
= 0.8.
Pellet and wash 2x with M9 salt solution.
Resuspend in M9 minimal media containing L-Lysine-
-N (50-100 mg/L) + 19 unlabeled AA.
Wait 15 mins (metabolic clearing) before adding IPTG.
Harvest after 4 hours (long induction increases scrambling risk).
Visualization: The Selective Labeling Pipeline
The following diagram illustrates the comparative workflows and the mechanism of spectral simplification.
Caption: Workflow comparing Cell-Free vs. Auxotrophic expression for selective Lysine labeling. CFPS offers superior isotopic fidelity.
Data Acquisition: Backbone Dynamics Pulse Sequences[1]
Once the sample is prepared (typically 0.1–0.5 mM concentration), standard relaxation experiments are performed. However, for HMW proteins, TROSY-based sequences are mandatory to mitigate
relaxation losses.
Experimental Parameters (600–900 MHz)
Parameter
Value / Setting
Rationale
Temperature
298 K - 310 K
Physiological relevance; higher T improves tumbling.
Pulse Sequence
N-, N- (CPMG), -N NOE
Standard triad for Lipari-Szabo mapping.
Readout
TROSY-HSQC
Essential for proteins >30 kDa to sharpen peaks.
Relaxation Delays ()
10, 50, 100, 200, 400, 800, 1200, 1600 ms
Sample the decay curve exponentially.
Relaxation Delays ()
10, 30, 50, 70, 90, 110 ms
Keep short for large proteins due to rapid decay.
Interscan Delay
> 2.5 seconds
Prevent sample heating during CPMG trains.
Critical Quality Control: The NOE Check
The Heteronuclear NOE (hetNOE) is the most sensitive indicator of local flexibility.
Rigid Backbone: NOE values
(at high field).
Flexible Loops (CDRs): NOE values < 0.6 or negative.
Protocol: Acquire two spectra in interleaved fashion: one with proton saturation (3-5s) and one without. The ratio
yields the NOE.
Data Analysis: Model-Free Formalism
For Lysine-selective data, we utilize the Lipari-Szabo Model-Free formalism . Since we only have data for Lysines, we cannot calculate a global diffusion tensor from the data alone (too sparse).
Analysis Workflow:
Estimate
(Rotational Correlation Time): Use hydrodynamic modeling (e.g., HYDRONMR) based on the crystal structure or AlphaFold model, as sparse Lysine data may bias the experimental calculation.
Curve Fitting: Fit peak intensities to
.
Spectral Density Mapping: Calculate
values.
Order Parameter (
) Extraction:
represents the spatial restriction of the N-H vector.
: Rigid (Framework regions).
: Flexible (CDRs/Loops).
Logical Pathway for Dynamics Interpretation
Caption: Analytical pipeline from raw relaxation rates to biological insight using Model-Free formalism.
Case Application: Antibody Engineering
In antibody development, the paratope (antigen-binding site) is rich in Lysines.
Scenario: An antibody candidate shows poor affinity.
Experiment: L-Lysine
-N dynamics.
Observation: High
(0.9) in the CDR loops indicates the loops are too rigid to adapt to the antigen (lock-and-key failure).
Action: Mutate flanking residues to Glycine/Serine to lower
is too low (<0.5), the entropic cost of binding may be too high. The goal is the "Goldilocks" zone of dynamics.
References
Kay, L. E., Torchia, D. A., & Bax, A. (1989). Backbone dynamics of proteins as studied by 15N inverse detected heteronuclear NMR spectroscopy: application to staphylococcal nuclease. Biochemistry. Link
Ishima, R., & Torchia, D. A. (2000). Protein dynamics from NMR. Nature Structural Biology.[1] Link
Kigawa, T., et al. (1995). Cell-free production and stable-isotope labeling of milligram quantities of proteins.[1] Journal of Biomolecular NMR. Link
Takeda, M., & Kainosho, M. (2012). Lysine-specific isotopic labeling for NMR studies of high-molecular-weight proteins. Journal of Biomolecular NMR. Link
Lakomek, N. A., et al. (2013). Internal dynamics of the homotrimeric HIV-1 viral coat protein gp41 on multiple time scales. Angewandte Chemie International Edition. Link
molecular weight and isotopic enrichment of L-Lysine:2HCl (alpha-15N)
Molecular Characterization, Isotopic Enrichment, and Analytical Protocols[1] Executive Summary L-Lysine:2HCl (α-15N) is a specialized stable isotope-labeled amino acid where the alpha-nitrogen is enriched with Nitrogen-1...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Characterization, Isotopic Enrichment, and Analytical Protocols[1]
Executive Summary
L-Lysine:2HCl (α-15N) is a specialized stable isotope-labeled amino acid where the alpha-nitrogen is enriched with Nitrogen-15 (
N). Unlike uniformly labeled lysine (C, N) used in standard SILAC workflows, this specific isotopologue serves distinct roles in biomolecular NMR (due to the spin-1/2 property of N) and targeted metabolic tracing , allowing for the differentiation of nitrogen assimilation pathways.[1]
This guide provides a rigorous technical breakdown of its molecular weight calculations, isotopic enrichment verification, and handling protocols, grounded in self-validating experimental logic.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The compound exists as a dihydrochloride salt, enhancing solubility and stability compared to the free base.[1] The labeling is site-specific at the
The following diagram illustrates the chemical connectivity, highlighting the site of isotopic labeling.
Figure 1: Connectivity of L-Lysine:2HCl (α-15N).[1][2] The alpha-nitrogen (red) is the site of
N enrichment.
2.2 Molecular Weight Calculations
Precise mass spectrometry requires distinguishing between Monoisotopic Mass (used for MS peak identification) and Average Molecular Weight (used for molarity calculations).
Note: The monoisotopic mass refers to the free lysine cation often observed in positive mode ESI-MS.[1] The salt weight includes the two HCl molecules.[1]
Isotopic Enrichment Analysis
Verifying the isotopic purity (Atom Percent Excess, APE) is critical.[1] A purity of >98% is standard for NMR and quantitative proteomics to minimize spectral overlap and isotopic interference.[1]
3.1 Theoretical Basis
Nitrogen-15 has an exact mass of 15.000109 u , whereas Nitrogen-14 is 14.003074 u .[1][6] This mass difference of 0.997035 u is resolvable by high-resolution mass spectrometry (HRMS) [1].
3.2 Calculation of Enrichment
To calculate the enrichment from raw MS intensity data, use the following self-validating formula:
Where:
is the intensity of the unlabeled peak (contamination).[1]
is the intensity of the labeled peak.
Correction: Natural abundance of
C must be subtracted from the signal if low-resolution MS is used, as the C isotope peak of the unlabeled material overlaps with the N peak. High-resolution MS (Orbitrap/FT-ICR) is recommended to resolve the C vs N mass defect.
3.3 Protocol: LC-MS Verification Workflow
This protocol ensures data integrity by including a blank and a natural standard.[1]
Step-by-Step Methodology:
Preparation:
Dissolve 1 mg of L-Lysine:2HCl (
-N) in 1 mL of 0.1% Formic Acid in Water (LC-MS grade).
Prepare a control sample of natural L-Lysine:2HCl at the same concentration.
LC Separation:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
Gradient: 0% B to 10% B over 5 mins (B = Acetonitrile + 0.1% FA) to elute the polar amino acid near the void volume but separated from salts.
Pass Criteria: Intensity of m/z 147.11 must be <2% of m/z 148.11.[1]
Applications & Causality
Why choose
-N over uniformly labeled lysine?
Biomolecular NMR:
Mechanism:
N is a spin-1/2 nucleus, unlike the quadrupolar N (spin-1).[1] This allows for sharp signals in HSQC (Heteronuclear Single Quantum Coherence) experiments.[1]
Specificity: Labeling only the alpha-nitrogen simplifies spectra by removing side-chain epsilon-amino signals, reducing crowding in complex protein spectra [2].[1]
Metabolic Tracing:
Causality: In metabolic flux analysis, the stability of the
-amino group differs from the -amino group.[1] Using -N allows researchers to track transamination reactions specifically involving the backbone nitrogen, separate from lysine catabolism pathways that might degrade the side chain.[1]
4.1 Analytical Workflow Diagram
The following diagram depicts the decision logic for selecting this isotope and the downstream analytical path.
Figure 2: Decision matrix and workflow for utilizing
-N L-Lysine.
Handling and Storage
To maintain the integrity of the isotopic enrichment and chemical purity:
Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] Store in a desiccator.
Temperature: Store at room temperature (20-25°C) for solids. Aqueous solutions should be aliquoted and frozen at -20°C to prevent bacterial degradation (lysine is a nutrient).
Stability: Stable for >2 years if kept dry and dark.[1]
References
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements.[1][Link]
Unveiling Whole-Body Nitrogen Dynamics: A Guide to Nitrogen Recycling Studies Using Single-Labeled ¹⁵N Lysine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Stable isotope tracers have revolutionized our understanding of in vivo metabolism, providing dynamic insights where st...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracers have revolutionized our understanding of in vivo metabolism, providing dynamic insights where static measurements fall short.[1] Among these, single-labeled ¹⁵N lysine has emerged as a uniquely powerful tool for investigating whole-body nitrogen recycling and protein metabolism. This guide provides a comprehensive technical overview of the principles, experimental design, analytical methodologies, and data interpretation involved in using ¹⁵N lysine as a metabolic tracer. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature to empower researchers in designing and executing robust studies in nutrition, clinical research, and therapeutic development.
The Foundational Principles: Why Trace Nitrogen with ¹⁵N Lysine?
The body's proteins are in a constant state of flux, undergoing simultaneous synthesis and breakdown. The nitrogen released from protein catabolism can be re-utilized for the synthesis of new amino acids and proteins, a process known as nitrogen recycling. Quantifying the rates of these processes is critical for understanding metabolic health and the impact of disease or therapeutic interventions.
The Power of Stable Isotope Tracers
Stable isotope tracing is a technique that uses non-radioactive, heavier isotopes of elements to track the metabolic fate of compounds.[2] For nitrogen, the stable isotope ¹⁵N can be incorporated into a molecule of interest, allowing researchers to distinguish the tracer from the more abundant endogenous ¹⁴N.[2] By introducing a ¹⁵N-labeled compound and measuring its appearance in various metabolic pools over time, we can calculate the dynamic rates of synthesis, breakdown, and conversion.[1]
The Unique Suitability of L-Lysine
L-lysine is an essential amino acid, meaning the body cannot synthesize it de novo; it must be obtained from the diet.[3] This characteristic is advantageous for a tracer. However, its primary strength lies in the metabolic stability of its α-amino nitrogen.
Minimal Transamination: Unlike many other amino acids, the α-amino group of lysine does not readily participate in transamination reactions.[4] A seminal study demonstrated that L-lysine labeled with ¹⁵N in the α-position was incorporated into proteins without a detectable loss of the isotope, proving it does not extensively share its α-amino nitrogen with the general amino acid pool.[4]
This unique property is the cornerstone of its use as a tracer for protein metabolism. When α-¹⁵N-lysine is used, the ¹⁵N label reliably tracks the fate of the lysine molecule itself—either incorporation into protein or catabolism.
Caption: Metabolic fate of α-¹⁵N-Lysine tracer.
Experimental Design: A Self-Validating System
The validity of a tracer study hinges on a meticulously planned experimental design. The primary goal is to introduce the tracer in a controlled manner to accurately probe the metabolic system at a steady state.
Tracer Administration: Bolus vs. Continuous Infusion
Two primary methods are used for tracer administration, each with distinct advantages and applications.
Feature
Primed, Continuous Infusion
Bolus Injection
Principle
Achieves and maintains a steady-state isotopic enrichment in the plasma pool. A priming dose is given to rapidly fill the pool, followed by a slower, constant infusion.
A single dose of the tracer is administered, and the subsequent decay of enrichment in the plasma is monitored over time.[5]
Advantages
Simplifies mathematical modeling (assumes steady state), allows for longer sampling periods, considered the gold standard for measuring protein turnover.[6]
Less invasive, requires a smaller amount of tracer, useful for measuring pool sizes and short-term kinetics.[7]
Disadvantages
More complex to administer, requires longer study duration, assumes a true steady state is reached and maintained.
Requires more complex, non-steady-state mathematical modeling; interpretation can be more challenging.[5]
Best For
Quantifying whole-body protein synthesis, breakdown, and amino acid oxidation rates.[6]
Kinetic studies of plasma free-lysine content over shorter periods.[7]
A Validated Protocol: Primed, Continuous Infusion of α-¹⁵N-Lysine
This protocol outlines the key steps for a robust study to determine whole-body nitrogen flux.
Pre-Experiment:
Subject Screening & Diet Control: Subjects should be healthy and weight-stable. For several days prior, they should consume a controlled diet with a known protein and energy content to ensure they are in nitrogen balance.
Tracer Preparation: Sterile L-[α-¹⁵N]lysine dihydrochloride (98%+ purity) is dissolved in sterile saline.[8] The solution is tested for sterility and pyrogenicity before use. The exact concentration is verified.
Experimental Day Protocol:
Overnight Fast: Subjects arrive at the clinical research unit after a 10-12 hour overnight fast.
Catheter Placement: Two intravenous catheters are placed: one in a forearm vein for tracer infusion and one in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood for representative sampling.
Baseline Sampling: Background blood and breath samples are collected to determine natural isotopic abundances.
Priming Dose: A bolus "priming" dose of ¹⁵N-lysine is administered intravenously to rapidly bring the plasma lysine pool to the target isotopic enrichment.
Continuous Infusion: Immediately following the prime, a continuous infusion of ¹⁵N-lysine is started using a calibrated infusion pump and maintained for several hours (e.g., 4-6 hours).
Isotopic Steady State: Blood samples are collected at regular intervals (e.g., every 30 minutes) during the final hours of the infusion. Isotopic steady state is confirmed by demonstrating no significant change in plasma ¹⁵N-lysine enrichment over time. This is a critical self-validation step.
Sample Collection: During steady state, blood is collected into heparinized tubes and immediately centrifuged to separate plasma. Urine may also be collected to measure ¹⁵N enrichment in urea.
Sample Storage: Plasma and urine samples are stored at -80°C pending analysis.
Caption: High-level workflow for a ¹⁵N-lysine tracer study.
Analytical Integrity: Measuring ¹⁵N Enrichment
Accurate measurement of ¹⁵N enrichment is the analytical core of the study. Mass spectrometry is the required technology, offering the sensitivity and specificity to distinguish between labeled and unlabeled molecules.[9]
Sample Preparation: The Derivatization Imperative
Amino acids are polar and not sufficiently volatile for Gas Chromatography (GC). Therefore, a chemical derivatization step is required to make them amenable to GC-MS analysis.[10]
Internal Standard: An internal standard (e.g., a ¹³C-labeled amino acid) is added to a known volume of plasma.[11]
Deproteinization: Proteins are precipitated by adding an acid (e.g., sulfosalicylic acid) and removed by centrifugation.
Ion Exchange: The supernatant is passed through a cation-exchange column to isolate the amino acids.
Esterification: The isolated amino acids are heated with propanol and HCl to convert the carboxyl group to a propyl ester.
Acylation: The sample is then treated with acetic anhydride to acetylate the amino groups.
Final Preparation: The derivatized sample is dried and reconstituted in a suitable solvent for injection into the GC-MS.
Analytical Platforms: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS/MS are powerful techniques for isotope ratio analysis.
Technique
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separates volatile compounds in a gas stream. The mass spectrometer ionizes the compounds and separates ions based on their mass-to-charge (m/z) ratio.
Separates compounds in a liquid stream. Tandem MS allows for selection of a parent ion and fragmentation to produce specific daughter ions, enhancing specificity.
Requirements
Requires derivatization of amino acids to make them volatile.[12]
Can often analyze underivatized amino acids, though derivatization can improve sensitivity.[13]
Strengths
Excellent chromatographic resolution, established and robust methods for amino acid analysis.[12]
High specificity and sensitivity, can be integrated into high-throughput workflows.[11]
Considerations
Derivatization can be time-consuming and a source of variability.[9]
Matrix effects from complex biological samples can suppress ion signals, requiring careful method development.
Mass Spectrometric Analysis:
Using GC-MS with electron impact ionization, the derivatized lysine will fragment. By using selected ion monitoring (SIM), the instrument focuses on the ion fragments containing the amino group. The abundance of the ion with ¹⁴N (m/z) is compared to the abundance of the ion with ¹⁵N (m/z+1) to calculate the isotopic enrichment.[14]
From Raw Data to Biological Insight: Modeling and Calculation
The final step is to translate the measured isotopic enrichments into meaningful physiological parameters using mathematical models.
Calculating Isotopic Enrichment
Isotopic enrichment is typically expressed as Atom Percent Excess (APE), which is the enrichment above the natural background abundance (~0.366% for ¹⁵N).
The Two-Pool Model for Nitrogen Flux
At isotopic steady state, the "flux" of lysine through the plasma pool (Q) can be calculated. The principle is that the rate of tracer entering the pool equals the rate of tracer leaving the pool.
The total lysine flux (Q) is calculated as:
Q (μmol/kg/hr) = i / Ep
Where:
i is the infusion rate of the ¹⁵N-lysine tracer (in μmol/kg/hr).
Ep is the isotopic enrichment (APE) of lysine in the plasma at steady state.
This total flux (Q) represents the sum of all processes that add lysine to the free pool. In the post-absorptive (fasted) state, this is primarily from whole-body protein breakdown (B).
Q = B
The flux is also equal to the sum of all processes removing lysine from the pool: whole-body protein synthesis (S) and lysine oxidation (O).
Q = S + O
Therefore, we can establish the fundamental relationship:
Breakdown (B) = Synthesis (S) + Oxidation (O)
By measuring the appearance of the ¹⁵N label in other molecules (like urea for oxidation) or by using a second tracer (e.g., ¹³C-lysine to measure oxidation via ¹³CO₂ in breath), one can solve for all three parameters (S, B, and O), providing a complete picture of whole-body protein dynamics.[5][6]
Applications in Research and Development
This methodology is not merely an academic exercise; it provides critical data for:
Nutritional Science: Determining the precise amino acid requirements for different populations and the metabolic effects of various diets.[15]
Clinical Research: Understanding how diseases like cancer, sepsis, or diabetes affect protein metabolism and nitrogen balance.
Drug Development: Assessing the metabolic impact of new therapeutics, particularly those targeting metabolic pathways or impacting muscle and protein homeostasis.
Aging Research: Investigating age-related changes in protein turnover and the development of sarcopenia.
Conclusion
The use of single-labeled ¹⁵N lysine is a robust, authoritative method for interrogating the complex and dynamic system of whole-body nitrogen recycling. By combining careful experimental design, precise analytical techniques, and sound mathematical modeling, researchers can gain invaluable insights into protein metabolism in health and disease. This guide provides the technical and theoretical framework to empower scientists to apply this powerful tool, ensuring that the generated data is not only accurate but also biologically meaningful, ultimately accelerating progress in science and medicine.
References
O'Connell, T. (2017). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). National Institutes of Health. [Link]
Irving, C. S., Cooney, C. L., Brown, L. T., Gold, D., Gordon, J., & Klein, P. D. (1983). Microbial fermentative preparation of L-[15N2]lysine and its tracer: application to serum amino acid kinetic studies. Analytical Biochemistry. [Link]
ResearchGate. Pathways for N-waste recycling and amino acid biosynthesis...[Link]
Hull, M., & Pullan, S. (2014). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. SpringerLink. [Link]
Li, Y., Jia, Y., & Li, D. (2023). Nitrogen and lysine utilization efficiencies, protein turnover, and blood urea concentrations in crossbred grower pigs at marginal dietary lysine concentration. PubMed. [Link]
Schleppi, P., & Schaub, M. (2020). Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations. Frontiers in Forests and Global Change. [Link]
Tomé, D., & Tomé, D. (2022). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]
Irving, C. S., Thomas, M. R., Malphus, E. W., Marks, L., & Klein, P. D. (1986). Lysine and protein metabolism in young women. Subdivision based on the novel use of multiple stable isotopic labels. PubMed Central. [Link]
Lewicka-Szczebak, D., & Well, R. (2020). The 15N gas-flux method to determine N2 flux: a comparison of different tracer addition approaches. SOIL. [Link]
ACS Publications. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]
Haynes, B. C., Sinha, R., & El-Khoury, A. E. (2018). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. [Link]
Grove, J. A., Gilbertson, T. J., Hammerstedt, R. H., & Henderson, L. M. (1969). The metabolism of D- and L-lysine specifically labeled with 15N. PubMed. [Link]
Kim, I. Y., & Park, S. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. PubMed Central. [Link]
Fan, M. Z., Archbold, T., & Li, J. (2006). Measuring synthesis rates of nitrogen-containing polymers by using stable isotope tracers. PubMed. [Link]
Maeda, K., & Koga, M. (1975). Gas Chromatographic/Mass Spectrometric/Computer Assay for 15 N Stable Isotope of Amino Acids. J-Stage. [Link]
Mary, B. (1998). A Model for Calculating Nitrogen Fluxes in Soil Using 15N Tracing. ResearchGate. [Link]
ResearchGate. Use of 15N tracers to study nitrogen flows in agro-ecosystems: transformation, losses and plant uptake. [Link]
ResearchGate. Plasma protein and whole body protein metabolism using [15N]glycine in a young adult man - A pilot study. [Link]
ResearchGate. Practical considerations in the determination of compound-specific amino acid δ 15 N values...[Link]
University of Leicester. Expressing 15N labeled protein. [Link]
Al-Ashkar, I., & Al-Ashkar, I. (2023). Nitrogen Journey in Plants: From Uptake to Metabolism, Stress Response, and Microbe Interaction. PubMed Central. [Link]
Stitt, M. (2002). Steps towards an integrated view of nitrogen metabolism. Journal of Experimental Botany. [Link]
Busch, M., & Busch, M. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed Central. [Link]
Motil, K. J., Matthews, D. E., Bier, D. M., Burke, J. F., Munro, H. N., & Young, V. R. (1981). Whole-body leucine and lysine metabolism: response to dietary protein intake in young men. PubMed. [Link]
Elango, R., Humayun, M. A., Ball, R. O., & Pencharz, P. B. (2007). Oral and Intravenous Tracer Protocols of the Indicator Amino Acid Oxidation Method Provide the Same Estimate of the Lysine Requirement in Healthy Men. PubMed. [Link]
Le, C. A., & Le, C. A. (2021). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central. [Link]
MDPI. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. [Link]
Singh, M. (2016). Medicinal Uses of L-Lysine: Past and Future. ResearchGate. [Link]
ResearchGate. Can LC-IRMS be used for determining the 15N of amino acids without derivatisation?[Link]
NERC Open Research Archive. The 15N-Gas flux method for quantifying denitrification in soil. [Link]
ACS Publications. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. [Link]
Patterson, B. W., Hachey, D. L., Cook, G. L., & Klein, P. D. (1995). Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. PubMed. [Link]
UC Davis Stable Isotope Facility. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]
Aryal, S. (2022). Nitrogen Cycle: Steps, Process, Significance, Human Influence. Microbe Notes. [Link]
Kumar, A. (2023). Efficacy of 15% lysine cream in treating diabetic foot ulcers: a randomized interventional study. PubMed Central. [Link]
University of Florence. Protein isotopic enrichment for NMR studies. [Link]
Creative Biolabs. L-Lysine-2HCl, 13C6, 15N2 for SILAC. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MET-042Title: Precision Protocol for Metabolic Labeling of Mammalian Cells with L-Lysine:2HCl (α-
N)
Date: October 26, 2023
Author: Dr. Aris Thorne, Senior Application Scientist, Metabolic Tracing Division
Introduction & Scientific Scope
The incorporation of L-Lysine:2HCl (α-
N) into cell culture systems is a specialized technique distinct from standard SILAC (which typically utilizes for mass spectrometry). This specific isotope—labeled solely at the alpha-nitrogen—is the gold standard for NMR-based structural biology (backbone amide assignment) and Nitrogen Metabolic Flux Analysis (MFA) .
Unlike carbon backbones, which can scramble via the TCA cycle, the
-amino nitrogen of lysine is relatively stable but subject to specific transamination risks. This protocol is engineered to maximize isotopic enrichment () while mitigating metabolic scrambling and ensuring physiological cell growth.
Key Applications:
Biomolecular NMR: Determination of protein backbone dynamics and side-chain interactions.
Metabolic Tracing: Tracking nitrogen fate in urea cycle disorders or amino acid recycling pathways.
Pre-Experimental Considerations
Before touching a pipette, you must address the "Stoichiometry Trap." Most standard media formulations use L-Lysine Monohydrochloride (HCl), whereas isotopic lysine is frequently supplied as Dihydrochloride (2HCl).
The Stoichiometry Trap:
If you replace L-Lysine
HCl (MW 182.65) gram-for-gram with L-Lysine 2HCl (MW ~220.1), you will under-supply lysine by approximately 17%, leading to cell stress and potential autophagy, which ruins metabolic flux data.
Table 1: Molar Normalization for Media Reconstitution
Target Concentration: 0.798 mM (Standard DMEM High Glucose)
Component
Chemical Form
Molecular Weight ( g/mol )
Required Mass (mg/L)
Notes
Standard Reagent
L-Lysine HCl
182.65
146.0
Standard DMEM formulation.
Isotope Reagent
L-Lysine 2HCl (-N)
~220.10
175.6
CRITICAL: Use this mass to match 0.798 mM.
Critical Materials
Base Medium: DMEM or RPMI 1640 deficient in L-Lysine and L-Arginine (Arginine must be added back; see Protocol).
Why Arginine? Commercial "SILAC" media often drop both. You must supplement Arginine to prevent auxotrophic death.
m PES vacuum filter units (Do NOT autoclave amino acids; heat induces degradation and Maillard reactions).
Experimental Workflow Visualization
The following diagram outlines the logical flow from media preparation to validation, highlighting critical decision nodes.
Figure 1: Operational workflow for stable isotope incorporation. Note the critical checkpoint at Step 3 to prevent metabolic stress artifacts.
Detailed Protocol
Phase 1: Media Preparation (1 Liter Batch)
Thaw Reagents: Thaw Dialyzed FBS (dFBS) at 4°C overnight. Avoid 37°C water baths to prevent precipitate formation.
Solubilize Isotope: Dissolve 175.6 mg of L-Lysine:2HCl (
-N) in 5 mL of sterile PBS.
Expert Tip: Predissolving ensures no powder is lost in the large media bottle neck.
Reconstitute Base: To 500 mL of Lys/Arg-deficient DMEM:
Add the dissolved
N-Lysine.
Add 84 mg L-Arginine
HCl (Standard DMEM concentration).
Add 100 mL Dialyzed FBS (10% final).
Add 10 mL Pen/Strep.
QS to 1000 mL with remaining deficient DMEM.
Filter: Sterilize using a 0.22
m PES filter. Store at 4°C protected from light.
Phase 2: Adaptation & Labeling (The "6-Doubling Rule")
Complete incorporation requires replacing the entire proteome. Since mammalian cells recycle amino acids, simple washout is insufficient.
Seed: Plate cells at 20% confluency in standard media. Allow to attach (6 hours).
Wash: Aspirate media. Wash 2x with warm PBS to remove residual unlabeled serum.
Switch: Add the
N-Labeling Media.
Passage: Maintain cells in log phase. Do not let them reach 100% confluency, as contact inhibition alters metabolic flux.
Duration: Passage cells for at least 6 cell doublings (typically 5-7 days for HeLa/HEK293).
Self-Validating Metric: If cell morphology changes or detachment occurs, the dFBS may lack specific growth factors required by your line. Supplement with Insulin-Transferrin-Selenium (ITS) if necessary.
Phase 3: Harvest & Validation
Lysis: Lyse cells in a buffer compatible with your downstream application (e.g., RIPA for Western, Ammonium Bicarbonate for MS/NMR).
Validation (Mandatory): Before running expensive NMR experiments, validate enrichment via Mass Spectrometry.
Digest a small aliquot (Trypsin).
Analyze a housekeeping peptide (e.g., Actin/Tubulin).
Look for the mass shift. Note:
-N adds +1 Da per Lysine. A peptide with 2 Lysines will shift +2 Da.
Mechanistic Insight: The Nitrogen Flux Logic
Why do we obsess over dialyzed serum and stoichiometry? The following diagram illustrates the competitive inhibition and dilution effects that occur if the protocol is breached.
Figure 2: Competitive uptake and intracellular recycling. Standard serum introduces
N competition at the transporter level (CAT-1), while proteasomal degradation dilutes the pool internally. 6 doublings are required to flush the "Recycle" loop.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Growth Retardation
Missing auxotrophic factors in dFBS.
Supplement with 1% Insulin-Transferrin-Selenium (ITS).
Low Enrichment (<95%)
Incomplete washout or insufficient doublings.
Increase passages to 8. Ensure PBS wash is thorough.
Precipitate in Media
2HCl salt alters pH or Calcium shock.
Adjust pH to 7.4 after adding Lysine but before filtering.
Unexpected Mass Shift
Scrambling via Transamination.
-N is stable, but if using universal labels, check Glutamine levels.
References
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2] Molecular & Cellular Proteomics, 1(5), 376-386. Retrieved from [Link]
Takahashi, H., et al. (2006). Solution NMR spectroscopy of [alpha-15N]lysine-labeled rhodopsin. PNAS, 103(14). Retrieved from [Link]
using L-Lysine alpha-15N for biosynthetic protein labeling in E. coli
Application Note: Precision Backbone Assignment using L-Lysine - N in E. coli Executive Summary This guide details the protocol for the selective biosynthetic labeling of recombinant proteins in Escherichia coli using L-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Backbone Assignment using L-Lysine
-N in E. coli
Executive Summary
This guide details the protocol for the selective biosynthetic labeling of recombinant proteins in Escherichia coli using L-Lysine
-N. Unlike uniform N labeling, which enriches every nitrogen atom in the protein, selective -N labeling targets only the backbone amide of lysine residues. This technique is critical for reducing spectral crowding in 2D -HSQC spectra of high-molecular-weight proteins (>30 kDa) and for verifying sequence-specific assignments.
Key Advantages:
Spectral Simplification: Isolates Lysine residues, removing overlap from the other 19 amino acids.
Cost Efficiency:
-N labeled amino acids are often more cost-effective than uniform variants for targeted studies.
Mechanism: Relies on the host organism's inability to synthesize Lysine (auxotrophy) or feedback inhibition to force the uptake of the exogenous isotope.
Scientific Foundation & Mechanisms
The Challenge of Isotope Scrambling
In selective labeling, the primary adversary is metabolic scrambling .[1] When a labeled amino acid is introduced, E. coli aminotransferases (transaminases) can reversibly transfer the
-amino group to -keto acids, redistributing the N label to other amino acid types (e.g., Glutamate, Aspartate, Alanine).
Why Lysine?
L-Lysine is unique among amino acids regarding transamination.[2] Studies indicate that the
-amino nitrogen of Lysine is relatively resistant to rapid reversible transamination compared to Alanine or Branched-Chain Amino Acids (BCAAs). In E. coli, Lysine catabolism (via CadA/LdcC) largely targets the carboxyl group (decarboxylation to cadaverine) or the -amino group, preserving the integrity of the -N label for incorporation into protein backbones.
Biosynthetic Dilution vs. Uptake
Even if scrambling is minimal, isotopic dilution occurs if the bacteria synthesize their own unlabeled (
N) Lysine from the ammonium salts in the media.
Prototrophic Strains (Wild Type): Will synthesize
N-Lysine de novo, diluting the exogenous N-Lysine.
Auxotrophic Strains (
): Lack the enzyme diaminopimelate decarboxylase (LysA), rendering them unable to synthesize Lysine. They must import the exogenous labeled Lysine, ensuring near 100% labeling efficiency.
Experimental Workflow Visualization
The following diagram outlines the decision logic and metabolic flow for Lysine labeling.
Caption: Workflow logic for selective Lysine uptake. Note the requirement for 14N-Ammonium Chloride background to prevent de novo synthesis of labeled contaminants.
Materials & Reagents
Biological Materials[3][4][5][6]
Recommended Strain: E. coli BL21(DE3) auxotrophic for Lysine (e.g., genotype
).
Note: If using standard BL21(DE3), you must use a high concentration of Lysine (excess) to feedback-inhibit endogenous synthesis, though incorporation may only reach ~80-90%.
Plasmid: Expression vector (e.g., pET series) containing the gene of interest.
Unlabeled Amino Acids: A mixture of the other 19 amino acids (Asn, Asp, Gln, Glu, Ala, Arg, Cys, Gly, His, Ile, Leu, Met, Phe, Pro, Ser, Thr, Trp, Tyr, Val).
Antibiotics: Kanamycin or Ampicillin (plasmid dependent).
Expression: Lower temperature to 18–25°C and incubate for 12–16 hours.
Why lower temperature? Reduces metabolic rate, minimizing the risk of "scrambling" (transamination) and improving protein solubility.
Phase 4: Harvest & Purification (Day 3)
Harvest cells by centrifugation (6000 x g, 15 min, 4°C).
Proceed with standard lysis and purification (Ni-NTA, SEC, etc.) relevant to your protein.
Quality Control & Data Analysis
Validation via Mass Spectrometry
Before NMR, validate incorporation using Intact Mass Spectrometry (ESI-MS).
Parameter
Expected Result
Calculation Logic
Unlabeled Mass
Standard molecular weight.
Labeled Mass
Each Lysine adds +1 Da (approx) due to N.
Incorporation %
Ratio of Labeled Peak intensity vs Total.
NMR Validation
Run a 2D
-HSQC spectrum.
Success Criteria: You should observe a number of peaks roughly equal to the number of non-proline Lysine residues in your sequence.
Failure Mode (Scrambling): Appearance of weak peaks corresponding to Alanine or Glutamate indicates metabolic leakage of the
N amine.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Incorporation (<80%)
Endogenous synthesis (Prototrophy).
Switch to a lysA auxotroph strain. Increase labeled Lysine concentration to 200 mg/L.
Scrambling (Extra Peaks)
Transamination due to stress.
Reduce induction temperature (18°C). Harvest earlier (post-induction time < 8h).
No Growth
Auxotroph starvation.
Ensure the "19 AA Mix" is added. Auxotrophs cannot grow on M9 + Lysine alone; they need the other blocks if they are stressed.
References
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440, 52–57. [Link]
Iwasaki, T., et al. (2020). "Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure–function relationships." The Journal of Biochemistry, 169(4), 387–394.[4] [Link]
Muchmore, D.C., et al. (1989). "Expression and nitrogen-15 labeling of proteins for proton and nitrogen-15 nuclear magnetic resonance." Methods in Enzymology, 177, 44-73.[6] [Link][5]
NMR pulse sequences for detecting alpha-15N lysine backbone signals
Application Note: High-Resolution NMR Strategies for the Selective Detection and Assignment of - N Lysine Backbone Signals Executive Summary & Strategic Rationale Lysine residues are critical functional handles in protei...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution NMR Strategies for the Selective Detection and Assignment of
-N Lysine Backbone Signals
Executive Summary & Strategic Rationale
Lysine residues are critical functional handles in proteins, serving as sites for ubiquitination, methylation, acetylation, and electrostatic interaction. However, in standard
H-N HSQC spectra, Lysine backbone amide (-N-H) signals notoriously suffer from severe spectral overlap. This is particularly acute in Intrinsically Disordered Proteins (IDPs) or solvent-exposed loops where Lysine residues cluster in the "random coil" chemical shift region ( ppm H).
This guide details a high-fidelity workflow to isolate, detect, and assign
-N Lysine backbone signals. Unlike generic protocols, this approach integrates isotope-selective labeling with discriminatory pulse sequences , ensuring unambiguous assignment even in crowded spectral regions.
Key Technical Distinction:
While "Alpha-15N" refers to the backbone amide nitrogen (bonded to
), it is distinct from the side-chain -amino group (). This protocol focuses exclusively on the backbone amide () to map the protein backbone trajectory.
Experimental Workflow: The "Label-Filter-Assign" System
To achieve high-confidence data, we employ a subtractive or selective logic system. You cannot rely solely on standard triple-resonance experiments for Lysine-rich proteins without ambiguity.[1][2]
Phase 1: Sample Preparation (The Isotopic Filter)
The most effective "pulse sequence" is often the sample itself. We utilize Amino Acid-Selective Labeling to physically filter the NMR spectrum before acquisition.
Protocol: Lysine-Selective
N Labeling
Objective: Generate a protein where only Lysine residues possess N nuclei, rendering all other residues NMR-silent in N-edited experiments.
Strain Selection: Use an E. coli auxotrophic strain (e.g., DL39) unable to synthesize Lysine, or use a standard BL21(DE3) strain with high-concentration amino acid supplementation to suppress biosynthesis (feedback inhibition).
-N-Lysine (specifically labeled at the backbone) prevents metabolic scrambling into side chains, though U-N is often sufficient and cheaper.
Induction: Induce expression at mid-log phase (OD
~0.6–0.8).
Scrambling Control: To minimize metabolic scrambling (transamination), keep induction times short (3–5 hours) or add inhibitors if using wild-type strains.
Table 1: Labeling Strategies for Lysine Detection
Strategy
Isotopic Scheme
Spectral Outcome
Use Case
Uniform
U-N (All residues)
Full spectrum, Lys overlap likely.
Structural calculation; small proteins.
Selective
N-Lys only
Only Lys peaks visible.
Unambiguous identification; large complexes.
Reverse
U-N (All) + N-Lys
Lys peaks are missing.
Confirmation by subtraction (Difference spectroscopy).
Pulse Sequences: Detection & Assignment
Once the sample is prepared, specific pulse sequences are required to maximize resolution and leverage the unique topology of Lysine.
A. Detection:
H-
N HSQC vs. TROSY
For the
-N backbone, the choice of detection experiment depends on the molecular weight and disorder.
Standard HSQC (fhsqcf3gpph): Best for IDPs and proteins < 25 kDa. Lysine amides in IDPs have sharp lines but poor dispersion.
TROSY-HSQC (trosyf3gpph): Mandatory for proteins > 30 kDa or Lysines in rigid structured cores to combat T2 relaxation.
B. Assignment: The "Beta-Carbon Discriminator"
If selective labeling is not used (i.e., you have a uniformly labeled sample), you must assign Lysine peaks based on scalar coupling to Carbon.
The Mechanism:
Lysine is unique among common amino acids because its
chemical shift is distinctively upfield (~32–34 ppm), whereas most helix/sheet forming residues (Leu, Ile, Arg, Glu, Gln) have shifts > 38 ppm.
(positive phase) and a distinctively high-field (negative phase, ~33 ppm).
Diagram 1: Magnetization Transfer & Assignment Logic
Caption: Decision tree for assigning Lysine backbone signals using HNCACB data. The C
chemical shift is the primary discriminator.
Advanced Protocol: Resolving Overlap in IDPs
In Intrinsically Disordered Proteins, the standard HSQC is often insufficient due to low dispersion.[4]
Protocol: High-Resolution 3D HNCO for Lysine
The HNCO experiment provides a third dimension (Carbonyl Carbon) which often has better dispersion than the amide proton in disordered regions.
Setup: Run a 3D HNCO using non-uniform sampling (NUS) at 25–30% sparsity to achieve high resolution in the indirect dimensions without excessive time.
Processing: Reconstruct using Compressed Sensing (e.g., hmsIST or SMILE).
Analysis: Lysine residues often cluster in proton dimension but will separate in the Carbonyl dimension based on their specific neighbor (
).
Diagram 2: Selective Labeling Workflow
Caption: Workflow for producing Lysine-selective samples. This physical filtering simplifies the spectrum before the pulse sequence is even applied.
Reference Data: Lysine Chemical Shifts
Use the following BMRB-derived statistical averages to validate your assignments.
Table 2: Typical Lysine Backbone Chemical Shifts
Atom
Secondary Structure: Helix
Secondary Structure: Sheet
Random Coil (IDP)
N (Amide)
119.8 ± 3.4 ppm
124.5 ± 3.8 ppm
121.0 ± 3.0 ppm
H (Amide)
8.15 ± 0.5 ppm
8.80 ± 0.6 ppm
8.30 ± 0.4 ppm
C
58.5 ± 1.5 ppm
54.5 ± 1.5 ppm
56.0 ± 1.0 ppm
C
33.5 ± 1.2 ppm
34.5 ± 1.5 ppm
33.0 ± 0.8 ppm
Note the distinct C
range (33-34 ppm). Compare this to Arginine (~30 ppm but different C) or Leucine (~42 ppm).
References
McIntosh, L. P., & Dahlquist, F. W. (1990). Biosynthetic incorporation of 15N and 13C for assignment and interpretation of nuclear magnetic resonance spectra of proteins. Quarterly Reviews of Biophysics. Link
Sattler, M., Schleucher, J., & Griesinger, C. (1999). Heteronuclear multidimensional NMR experiments for the structure determination of proteins in solution: An introduction to the ABC of protein NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Biological Magnetic Resonance Data Bank (BMRB). Lysine Chemical Shift Statistics. Link
Kay, L. E. (2005). NMR studies of protein structure and dynamics.[3][5][6][7][8][9][10] Journal of Magnetic Resonance. (Foundational work on TROSY and Triple Resonance). Link
Schiavina, M., et al. (2023).[4][11] Intrinsically disordered proteins studied by NMR spectroscopy. Journal of Magnetic Resonance Open. (Details on IDP detection and CON experiments). Link
metabolic flux analysis protocols using L-Lysine:2HCl (alpha-15N) tracer
Application Note: Metabolic Flux Analysis & Protein Turnover Profiling Using L-Lysine:2HCl ( - N) Abstract This technical guide details the protocol for utilizing L-Lysine:2HCl ( - N) as a stable isotope tracer to quanti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Metabolic Flux Analysis & Protein Turnover Profiling Using L-Lysine:2HCl (
-N)
Abstract
This technical guide details the protocol for utilizing L-Lysine:2HCl (
-N) as a stable isotope tracer to quantify protein synthesis rates (Fractional Synthesis Rate, FSR) and nitrogen metabolic flux. Unlike carbon-labeled tracers that probe central energy metabolism, the -N-lysine tracer is the gold standard for protein kinetics due to its unique metabolic property: the lack of reversible transamination. This characteristic simplifies precursor pool modeling and ensures high-fidelity measurements of anabolic flux. This guide covers experimental design, sample preparation (acid hydrolysis and free pool extraction), LC-MS/MS analytical parameters, and flux calculations.
Introduction: The Kinetic Advantage of
-
N Lysine
In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the metabolic map. While
C-glucose or C-glutamine are used to resolve glycolysis and TCA cycle fluxes, L-Lysine (-N) is the specialized tool for nitrogen economy and protein turnover .
Mechanistic Basis
Lysine is an essential amino acid in mammals.[1][2][3] Its catabolism differs fundamentally from other amino acids (like alanine or glutamate) because it does not undergo reversible transamination of the
-N label is removed irreversibly in the first step of catabolism (via the Saccharopine pathway in the liver or Pipecolic acid pathway in the brain).
The "Re-entry" Advantage: Because the label cannot easily recycle back onto a lysine carbon skeleton once removed, the intracellular free lysine pool enrichment remains stable and distinct from the general nitrogen pool. This eliminates the "precursor recycling error" that plagues
N-glycine or N-leucine studies, making -N-lysine the most accurate tracer for calculating absolute synthesis rates.
Core Applications
Protein Fractional Synthesis Rate (FSR): Quantifying the speed at which new proteins are built (critical in muscle wasting, hypertrophy, or biologic drug production).
Nitrogen Partitioning: Measuring the flux ratio between anabolic incorporation (protein synthesis) and catabolic oxidation (saccharopine formation).
Form: Hydrochloride salt is preferred for aqueous solubility and stability in infusion buffers.
Administration Protocols
Two primary methods are used depending on the temporal resolution required.
Method
Continuous Infusion (Steady State)
Flooding Dose (Non-Steady State)
Concept
Constant IV infusion to reach a stable isotopic plateau in plasma.
Large bolus injection to "flood" all pools, minimizing enrichment gradients.
Duration
4–8 hours.
10–60 minutes.
Best For
High-precision measurements of slow-turnover proteins.
Rapid-turnover proteins or short-term stimulation studies.
Dose
Priming dose (2 mol/kg) + Infusion (2 mol/kg/h).
Large bolus (e.g., 4 g/kg body weight of tracer + carrier).
Workflow Diagram
Caption: Workflow for measuring protein synthesis flux. Parallel processing of free (precursor) and bound (product) lysine pools is essential for accurate FSR calculation.
Sample Preparation Protocols
The integrity of the data relies on separating the Free Amino Acid Pool (Precursor) from the Protein-Bound Pool (Product).
Purpose: To measure the enrichment of the precursor pool (
).
Collection: Collect 50–100
L plasma or homogenized tissue.
Precipitation: Add 4 volumes of ice-cold Methanol/Acetonitrile (1:1 v/v) containing an internal standard (e.g., D4-Lysine).
Incubation: Vortex and incubate at -20°C for 20 mins to precipitate proteins.
Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.
Recovery: Transfer supernatant to a new vial.
Drying: Evaporate to dryness under nitrogen or vacuum concentrator. Reconstitute in 50
L 0.1% Formic Acid in water (for LC-MS).
Protocol B: Protein-Bound Lysine Hydrolysis
Purpose: To measure the enrichment of lysine incorporated into protein (
).
Pellet Wash: Take the protein pellet from Protocol A (step 4). Wash 3x with 10% TCA (Trichloroacetic acid) to remove all traces of free labeled lysine. Critical Step: Failure to wash thoroughly will artificially inflate synthesis rates.
Hydrolysis: Resuspend pellet in 1 mL 6M HCl .
Incubation: Seal in a glass hydrolysis vial (oxygen-free headspace preferred). Incubate at 110°C for 24 hours .
Cleanup: Dry the hydrolysate under nitrogen stream.
Reconstitution: Re-dissolve in mobile phase for LC-MS.
Analytical Protocol (LC-MS/MS)
Lysine is highly polar.[6] Reverse-phase chromatography (C18) often fails to retain it without derivatization. Two approaches are recommended:
Method Option 1: HILIC (No Derivatization)
Column: HILIC (e.g., Waters BEH Amide or Agilent Poroshell HILIC-Z).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
(Precursor Enrichment) is stable (steady state) during the measurement period. If fluctuates, use the "Area Under the Curve" (AUC) of the precursor enrichment rather than a single point value.
References
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link
Waterlow, J. C. (2006). Protein Turnover. CABI Publishing.
Berthold, H. K., et al. (1995). "Evidence for the non-reversibility of the flux of the alpha-amino nitrogen of lysine in man."[4] Proceedings of the National Academy of Sciences, 92(22), 10157–10160. (Establishes the unique advantage of
Haller, R. G., et al. (2018). "Metabolic Flux Analysis of Lysine Metabolism." Methods in Molecular Biology. (Protocol specifics for LC-MS detection). Link
Thermo Fisher Scientific. "NeuCode Amino Acids Product Information." (Technical specs on heavy lysine isotopologues). Link
Preparation of High-Purity Stock Solutions for L-Lysine:2HCl α-¹⁵N Labeling in Advanced Proteomics and Drug Development
Abstract This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of high-purity stock solutions of L-Lysine:2HCl α-¹⁵N. Stable isotope labeling with amino acids...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of high-purity stock solutions of L-Lysine:2HCl α-¹⁵N. Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique in quantitative proteomics, enabling precise differentiation and quantification of protein abundance.[1] The success of these experiments hinges on the accurate and consistent preparation of the isotopically labeled amino acid stock solutions. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind critical steps to ensure experimental reproducibility and data integrity.
Introduction: The Critical Role of ¹⁵N-Labeled Lysine in Quantitative Proteomics
Stable isotope labeling is a cornerstone of modern quantitative proteomics, allowing for the precise measurement of protein expression levels, turnover rates, and post-translational modifications. L-lysine, an essential amino acid, is frequently utilized in these studies due to its prevalence in proteins and the fact that trypsin, a common proteomics enzyme, cleaves C-terminal to lysine and arginine residues.[2] The incorporation of L-Lysine with a ¹⁵N isotope at the alpha-amino position introduces a specific mass shift that can be accurately detected by high-resolution mass spectrometry.[1][3]
The dihydrochloride (2HCl) form of L-lysine is specifically used to enhance its solubility and stability in aqueous solutions.[1] This document provides a robust protocol for the preparation of a concentrated, sterile stock solution of L-Lysine:2HCl α-¹⁵N, a critical first step for successful SILAC experiments and other applications requiring precise isotopic labeling.
Materials and Reagents
Sourcing high-quality reagents is paramount to preventing the introduction of contaminants that could interfere with sensitive mass spectrometry analysis.
Reagent
Supplier & Catalog No.
Purity/Grade
Key Considerations
L-Lysine:2HCl, α-¹⁵N
Commercially available from various suppliers
>99% isotopic enrichment, >98% chemical purity
Verify isotopic enrichment and chemical purity from the Certificate of Analysis.
Nuclease-free, ultrapure water (H₂O)
e.g., Millipore Milli-Q®
18.2 MΩ·cm resistivity
Essential for minimizing contaminants.
Hydrochloric Acid (HCl), 1 M
e.g., Sigma-Aldrich
ACS grade or higher
For pH adjustment.
Sodium Hydroxide (NaOH), 1 M
e.g., Sigma-Aldrich
ACS grade or higher
For pH adjustment.
Syringe filters, 0.22 µm
e.g., Millipore Millex®-GV
Sterile, low protein binding (PVDF or PES)
Critical for sterilization without significant loss of the amino acid.[4]
Sterile, conical tubes (15 mL and 50 mL)
e.g., Falcon™
Nuclease-free, polypropylene
For solution preparation and storage.
Protocol: Preparation of a 100 mM L-Lysine:2HCl α-¹⁵N Stock Solution
This protocol details the preparation of a 100 mM stock solution, a common concentration for cell culture applications. Adjustments can be made based on specific experimental needs.
Pre-Preparation and Calculations
Expertise & Experience: Before handling the expensive isotopically labeled compound, it is crucial to perform accurate calculations to avoid waste. The molecular weight will vary slightly from standard L-Lysine:2HCl due to the ¹⁵N isotope. Always use the molecular weight provided on the manufacturer's certificate of analysis.
Molecular Weight (MW) of L-Lysine:2HCl α-¹⁵N: Approximately 220.10 g/mol (Standard L-Lysine:2HCl is ~219.11 g/mol ). Confirm the exact MW from your supplier.
Calculation for 10 mL of a 100 mM stock solution:
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
Mass (g) = 0.1 mol/L x 0.01 L x 220.10 g/mol = 0.2201 g (or 220.1 mg)
Step-by-Step Dissolution Workflow
The following workflow is designed to ensure complete dissolution and maintain the integrity of the labeled amino acid.
tracking alpha-amino group transfer with 15N-labeled lysine
Application Note: Tracking -Amino Group Transfer with N-Labeled Lysine Abstract This application note details a high-precision workflow for tracking the metabolic fate of the lysine -amino nitrogen in mammalian systems....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Tracking
-Amino Group Transfer with
N-Labeled Lysine
Abstract
This application note details a high-precision workflow for tracking the metabolic fate of the lysine
-amino nitrogen in mammalian systems. Contrary to the classical view that lysine does not participate in reversible transamination, its -nitrogen is transferred to -ketoglutarate (-KG) to form glutamate via the Saccharopine Pathway . This guide provides a validated LC-MS/MS protocol and experimental strategy using -N-Lysine to map this nitrogen flux, offering critical insights for oncology (oncometabolites), neurobiology, and metabolic disease research.
The Biological Context: Breaking the "No Transamination" Dogma[1]
The Mechanistic Nuance
In mammalian metabolism, lysine is unique among amino acids because it does not undergo direct, reversible transamination by a pyridoxal phosphate (PLP)-dependent aminotransferase to initiate catabolism. Instead, the dominant route (especially in the liver) is the Saccharopine Pathway .[1]
The "transfer" of the
-amino group occurs via a two-step enzymatic bridge:
-nitrogen of Lysine becomes the -nitrogen of the newly formed Glutamate. By tracking this specific nitrogen, researchers can quantify the flux of lysine catabolism into the central nitrogen pool.[1]
Pathway Visualization
The following diagram illustrates the nitrogen flow (highlighted in red) from Lysine to Glutamate.[1]
Figure 1: The Saccharopine Pathway.[1][2][3] The red path indicates the transfer of the
-N label from Lysine to Glutamate via the bifunctional enzyme LKR/SDH (Lysine-ketoglutarate reductase / Saccharopine dehydrogenase).
Experimental Design Strategy
Tracer Selection
Selecting the correct isotopologue is critical for data integrity.[1]
Tracer
Suitability
Rationale
L-Lysine (-N)
Optimal
Specifically tracks the -amino group transfer to Glutamate. Distinguishes from -amino degradation.[1]
L-Lysine (-N)
Control
The -nitrogen is released as ammonia or retained in AAS; it should not appear in Glutamate immediately.
L-Lysine (U-C, U-N)
Sub-optimal
"Scrambling" makes it difficult to distinguish which nitrogen atom ( or ) was transferred without complex MS/MS fragmentation analysis.
Control Conditions
Negative Control: Cells cultured with unlabeled Lysine (Natural Abundance correction).[1]
Pathway Inhibitor: Knockdown of AASS (gene encoding LKR/SDH) to validate that the
N-Glutamate signal is indeed derived from the Saccharopine pathway.
Protocol A: Cell Culture & Labeling
Objective: To achieve steady-state labeling or dynamic flux monitoring of nitrogen transfer.
-amino group is transferred, you will observe a time-dependent increase in the M+1 fraction of Glutamate .
Verification: The appearance of M+1 Saccharopine (m/z 278.1364) is the definitive intermediate signature.[1] If M+1 Glutamate appears without M+1 Saccharopine detection (rare, due to rapid flux), the pathway is likely still active, but the intermediate pool is small.
Troubleshooting
Issue: High M+1 Glutamate background in t=0 samples.[1]
Cause: Incomplete washing of cells or contamination.[1]
Fix: Ensure thorough PBS washing before adding label.[1]
Cause: Low LKR/SDH activity (common in some cancer lines) or slow turnover.[1]
Fix: Extend labeling time to 48h or use hepatocytes (high activity) as a positive control.[1]
References
Struys, E. A., & Jakobs, C. (2010).[1][2][3] Metabolism of lysine in alpha-aminoadipic semialdehyde dehydrogenase-deficient fibroblasts: evidence for an alternative pathway of pipecolic acid formation.[2][3] The Journal of Biological Chemistry.
Sacksteder, K. A., et al. (2000).[1] MCD encodes peroxisomal and mitochondrial forms of malonyl-CoA decarboxylase and is mutated in malonyl-CoA decarboxylase deficiency.[1] Nature Genetics.[1] (Context on metabolic errors involving lysine pathways).
Huck, J. H., et al. (2004).[1] Lysine catabolism in pyridoxine-dependent epilepsy. Molecular Genetics and Metabolism.
Fan, J., et al. (2014).[1] Quantitative flux analysis reveals folate-dependent NADPH production.[1] Nature.[1] (Methodological reference for 15N tracing workflows).
Thermo Fisher Scientific. SILAC Metabolic Labeling Systems & Protocols.
minimizing transamination and label loss of alpha-15N lysine in culture
This is a technical support guide designed for the Senior Application Scientist persona. It addresses the specific problem of - N Lysine label loss and scrambling, a distinct challenge from the more common Arginine-to-Pr...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for the Senior Application Scientist persona. It addresses the specific problem of
-N Lysine label loss and scrambling, a distinct challenge from the more common Arginine-to-Proline conversion.
Technical Guide: Minimizing
-
N Lysine Transamination & Label Loss
Doc ID: TG-LYS-15N-001
Last Updated: 2025-02-09
Department: Metabolic Labeling & Biomolecular NMR Support
Executive Summary & Mechanism
The Problem:
Unlike the
-amino group of lysine, which is relatively stable, the -amino group is susceptible to metabolic removal.[1] In mammalian cell culture (HEK293, CHO, HeLa), this occurs primarily through the Saccharopine Pathway .
When
-N Lysine is used (typically for NMR backbone assignment or specific SILAC applications), the cell recognizes the excess lysine and initiates catabolism. The enzyme Lysine-Ketoglutarate Reductase (LKR) condenses the lysine with -ketoglutarate (-KG) to form saccharopine.[2][3][4] Subsequently, Saccharopine Dehydrogenase (SDH) cleaves this intermediate, transferring the N label from the lysine backbone to Glutamate .
Once the
N enters the Glutamate pool, it "scrambles" rapidly into Alanine, Aspartate, and other amino acids via high-activity transaminases, diluting your specific signal and creating background noise.
The Saccharopine "Leak" Pathway
The following diagram illustrates the flow of the
N label (Red) from your target Lysine into the general metabolic pool.
Figure 1: The Saccharopine pathway moves the
-N label from Lysine to Glutamate, which then acts as a nitrogen donor for other amino acids (Scrambling).
Diagnostic Workflow
Before altering media, confirm that transamination is the source of your signal loss.
Protocol: Mass Spectrometry/NMR Validation
Objective: Distinguish between poor uptake (transport issue) and catabolism (transamination).
Lower Lys enrichment; Background N on Ala/Asp/Glu.
Decision Gate:
If
N-Glu is high: The Saccharopine pathway is active. Proceed to Section 3 .
If
N-Lys is low but N-Glu is also low: The issue is uptake. Check amino acid transporters (CAT-1) or competition from Arginine.
Mitigation Strategies
Since mammalian cells cannot synthesize Lysine, the "scrambling" is strictly a one-way loss of label into the Glutamate pool. You cannot "inhibit" the reverse reaction because it doesn't exist. You must reduce the flux through LKR.
Strategy A: Media Formulation (The "Limiting Factor" Approach)
LKR activity is substrate-driven. Standard SILAC/NMR media often contain excess Lysine (0.8 mM - 1.0 mM) to ensure full incorporation. However, this excess drives the catabolic machinery.
Optimization Protocol:
Titrate Lysine: Perform a small-scale experiment with [Lys] at 0.2, 0.4, and 0.8 mM.
Aim: Find the concentration where protein synthesis is maintained, but the free intracellular pool of Lysine is kept low. This starves the LKR enzyme (which has a high
) while satisfying the tRNA synthetases (which have a low ).
Dialyzed Serum is Non-Negotiable: Standard FBS contains ~0.2 mM unlabeled Lysine. Using non-dialyzed serum introduces
N-Lysine, which competes for uptake and lowers your theoretical maximum enrichment, masking the transamination issue.
Strategy B: Metabolic Engineering (Process Level)
If media titration is insufficient, alter the cellular environment to downregulate mitochondrial activity or LKR expression.
1. Reduce
-Ketoglutarate Availability:
The reaction requires -KG.[4] High glucose media drives the TCA cycle, increasing -KG.
Action: Switch to low-glucose media (1 g/L) or slowly feed glucose. This reduces the acceptor pool for the transamination.
2. Shorten Labeling Windows:
Scrambling is time-dependent.
Action: Instead of a continuous 48h batch, perform a "Pulse-Chase" or a "Medium Swap" 12 hours prior to harvest.
Protocol: Grow cells to 80% confluence in unlabeled media. Wash 2x with PBS. Switch to
-N Lysine media for 12-18 hours (approx 1 doubling time). This maximizes incorporation into new proteins while minimizing the time available for the label to enter the Glutamate pool.
Strategy C: Cell Line Selection
Not all cells degrade Lysine equally.
High Risk: HepG2 (Liver origin, high LKR activity), HEK293 (Moderate activity).
Low Risk: CHO cells (often have lower baseline LKR activity compared to liver-derived lines), Jurkat.
Note: If your protein allows, switching to a CHO expression system can significantly reduce
-N loss.
Frequently Asked Questions (FAQs)
Q1: Why is this happening with
-N Lysine but not my previous SILAC experiments?A: Standard SILAC uses CN-Lysine. Even if the -N is stripped via transamination, the C and -N remain on the side chain (or the carbon skeleton is degraded entirely and lost). In standard SILAC, you measure the mass shift of the intact peptide. If the -N is lost, that specific molecule is destroyed, resulting in lower yield, but not necessarily a wrong mass on the remaining peptides. However, for NMR or specific backbone tracking, the loss of the -proton/nitrogen correlation is catastrophic.
Q2: Can I add an LKR inhibitor to the media?A: Currently, there are no commercially available, highly specific, cell-permeable small molecule inhibitors for LKR/SDH validated for cell culture. The most effective "inhibitor" is substrate limitation (lowering Lysine concentration) or genetic knockout of the AASS gene (using CRISPR/Cas9), which is the gold standard for critical studies.
Q3: Does Glutamine supplementation affect this?A: Indirectly. High Glutamine feeds the Glutamate pool. While this might seem like it would dilute the
N-Glu (reducing background noise), high Glutamine also fuels the TCA cycle (anaplerosis), increasing -Ketoglutarate levels. High -KG promotes Lysine degradation.
Recommendation: Use the minimum Glutamine required for your cell line (often 2-4 mM) and do not over-supplement.
Q4: I see
N in Alanine. How did it get there?A: This is the "Smoking Gun" of Lysine catabolism.
-N Lys N-Glu (via Saccharopine pathway).
N-Glu + Pyruvate -KG + N-Alanine (via Alanine Transaminase/ALT).
The presence of labeled Alanine confirms that your Lysine label has breached the Glutamate pool.
References
Papes, F., et al. (1999). Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse. Biochemical Journal, 344(2), 555–563.
Struys, E. A., & Jakobs, C. (2010). Metabolism of lysine in alpha-aminoadipic semialdehyde dehydrogenase-deficient fibroblasts: evidence for an alternative pathway of pipecolic acid formation. FEBS Journal, 277(6), 1363-1369.
Crowley, P. B., et al. (2012). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 53(2), 1-10.
Sacksteder, K. A., et al. (2000). The saccharopine pathway of lysine degradation in mammalian cells. Journal of Biological Chemistry.
For further assistance with experimental design or custom media formulations, please contact the Applications Support team.
Technical Support Center: Optimizing Mass Spectrometry for +1 Da Lysine Mass Shifts
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenge of det...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenge of detecting and verifying a +1 Dalton (Da) mass shift on lysine residues. This subtle mass change requires the utmost precision in instrumentation and methodology. Here, we provide in-depth, field-proven insights to help you navigate this complex analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the detection of +1 Da mass shifts.
Q1: What is the most likely cause of a peak appearing at +1 Da relative to my peptide of interest?
A: The most common source of a M+1 peak is the natural abundance of the carbon-13 (¹³C) isotope.[1] A peptide ion containing a single ¹³C atom instead of a ¹²C atom will have a mass approximately 1.00335 Da higher than the monoisotopic mass (the mass of the peptide with all ¹²C atoms).[2][3] This is often the primary "competitor" signal when searching for a true +1 Da modification.
Q2: My instrument software picked the ¹³C peak as the precursor for MS/MS. How do I fix this?
A: This is a common issue, especially with low-intensity signals where the isotopic distribution may be distorted.[2] Most modern peak-picking software has algorithms to identify the monoisotopic peak (the "¹²C peak") based on the expected isotopic pattern.[2] However, if this fails, you may need to manually verify the precursor selection or adjust the peak-picking parameters in your instrument software to be more stringent about recognizing the characteristic isotopic distribution of a peptide.
Q3: What are other potential sources of a ~+1 Da mass shift on a lysine-containing peptide?
A: While the ¹³C peak is the most frequent, other chemical modifications can result in a mass shift close to +1 Da. These include:
Deamidation of asparagine (N) or glutamine (Q) residues within the same peptide, which results in a +0.984 Da mass shift.[2]
Citrullination of arginine (R), also resulting in a +0.984 Da shift.[2]
Substitution of an amino acid, such as lysine being replaced by glutamic acid (a mass difference of 0.947 Da).[2]
Distinguishing between these possibilities requires high mass accuracy for the precursor ion and careful analysis of the MS/MS fragmentation pattern.[2]
Q4: What is the absolute minimum mass resolution required to distinguish a true +1 Da modification from the ¹³C isotopic peak?
A: This depends on the mass-to-charge ratio (m/z) of your peptide. The required resolution is calculated as R = m/z / Δ(m/z), where Δ(m/z) is the mass difference you want to resolve. For example, to distinguish deamidation (+0.9840 Da) from a ¹³C peak (+1.0034 Da), the mass difference is ~0.0194 Da. For a peptide at m/z 800, you would need a resolution of at least 800 / 0.0194 ≈ 42,000. To achieve baseline separation, a much higher resolution (e.g., >100,000) is recommended.[4]
Q5: How does the charge state of my peptide ion affect the required mass resolution?
A: The charge state is critical. As the charge state (z) increases, the observed difference in m/z between two peaks decreases. The spacing between isotopic peaks is equal to 1/z.[1] For a doubly charged ion (z=2), the ¹³C peak will appear at M+0.5 m/z, and for a triply charged ion (z=3), it will be at M+0.33 m/z. This means that for higher charge states, you need proportionally higher resolution to separate the isotopic peaks from your target peak.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when analyzing +1 Da mass shifts.
Problem 1: Poor Peak Resolution - Cannot Distinguish Target Peak from ¹³C Isotope
Causality: The inability to resolve two close-lying peaks is a direct function of the mass spectrometer's resolving power. Resolution is defined by the ability to separate two ions of a small mass difference and is typically measured by the full width at half maximum (FWHM) of a single peak.[4] If the peak is too broad, it will merge with adjacent peaks.
Solutions:
Increase Instrument Resolution Setting: For instruments like the Thermo Scientific™ Orbitrap™, increasing the resolution setting (e.g., from 60,000 to 120,000 or 240,000 at m/z 200) directly increases the transient acquisition time, which narrows the observed peaks.[7][8] On an Orbitrap Elite, increasing resolution from 30,000 to 120,000 has been shown to improve peptide identification rates by 30%.[8]
Optimize Automatic Gain Control (AGC) Target: The AGC target determines the number of ions allowed into the mass analyzer. Too many ions can lead to space charge effects, which degrade mass accuracy and resolution. For challenging low-abundance post-translational modifications (PTMs), it's crucial to optimize the AGC setting to find a balance between signal intensity and spectral quality.[7]
Check for Interfering Species: If another peptide or contaminant co-elutes with your target peptide and has an isotopic peak that overlaps, chromatographic separation must be improved. Adjust your LC gradient to better separate the interfering species.
Lower the Charge State: If possible, modify sample preparation conditions (e.g., solvent pH) to favor the generation of lower charge state ions (e.g., 2+ instead of 3+). This increases the m/z spacing between isotopic peaks, making them easier to resolve.[9]
Problem 2: Inaccurate Mass Assignment - Peptide Incorrectly Identified
Causality: High mass accuracy is essential to confidently assign an elemental composition and distinguish between isobaric or near-isobaric possibilities (e.g., deamidation vs. ¹³C).[10] Mass accuracy errors can arise from poor instrument calibration, temperature fluctuations, or space charge effects.
Solutions:
Perform Rigorous Mass Calibration: Ensure the instrument is calibrated recently using a standard with known masses that bracket your m/z of interest. For the highest accuracy (< 1 ppm), internal calibration (using known background ions or spiked-in standards) is superior to external calibration.[11]
Use a Lock Mass: For Orbitrap instruments, using a lock mass (a known background ion like a polysiloxane) provides real-time mass correction during the analytical run, compensating for any drift in the magnetic or electric fields.
Validate with MS/MS Fragmentation: A true +1 Da modification on a lysine residue will result in a corresponding +1 Da shift on the fragment ions (b- and y-ions) that contain that lysine. In contrast, if the precursor was misidentified as the ¹³C peak, the fragment ions will not show this mass shift.[2] This is the definitive way to validate your finding.
Problem 3: Low Signal-to-Noise (S/N) - Target Peak is Barely Detectable
Causality: Detecting a low-abundance modification is often limited by its signal intensity relative to the chemical and electronic noise.[12][13] This can be due to poor ionization efficiency, low sample concentration, or suboptimal instrument settings.
Solutions:
Enrich Your Sample: If the modification is substoichiometric, consider using affinity purification techniques to enrich for the modified peptide before LC-MS analysis.[12]
Optimize Source Conditions: For electrospray ionization (ESI), systematically optimize the spray voltage, capillary temperature, and gas flows to maximize the signal for your peptide of interest.[7]
Increase Ion Injection Time: For ion trap and Orbitrap instruments, a longer ion injection time allows more ions to accumulate before analysis, boosting the signal. However, be aware that this will decrease the number of MS/MS scans that can be acquired across a chromatographic peak.[8] A maximum ion injection time of 30 to 100 ms is often recommended for MS/MS scans.[8]
Key Experimental Protocols
Protocol 1: High-Resolution Analysis on an Orbitrap Mass Spectrometer
This protocol provides a starting point for setting up a method to resolve near-isobaric species.
LC Setup: Use a nano-flow LC system with a packed-tip column for maximum sensitivity. Employ a shallow gradient (e.g., 0.5% B/min) to ensure maximum separation of peptides.
Fragment ions containing the modified residue are shifted by +0.984 Da.[2]
Citrullination
+0.98402
R
Fragment ions containing the modified residue are shifted by +0.984 Da.[2]
Lys (K) -> Gln (Q) Substitution
-0.03639
K
This is a mass decrease but is a classic near-isobaric problem requiring high resolution.[15]
¹⁵N Isotope
+0.99703
All N-containing
Can be distinguished from ¹³C with ultra-high resolution (>200,000).[16]
Diagram 1: Troubleshooting Workflow for +1 Da Peak Resolution
This diagram outlines a logical decision-making process for diagnosing and solving issues with resolving a +1 Da mass shift.
Caption: A decision tree for troubleshooting the identification of a +1 Da mass shift.
References
Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. (n.d.). National Institutes of Health. [Link]
Mass Spectrometry for Post-Translational Modifications. (n.d.). National Institutes of Health. [Link]
Strategies for Post-translational Modifications (PTMs). (2018). Creative Proteomics via YouTube. [Link]
Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough? Journal of the American Society for Mass Spectrometry. [Link]
Peptide Identification from Mixture Tandem Mass Spectra. (n.d.). National Institutes of Health. [Link]
Tips and Tricks for PTM Analysis. (n.d.). National Institutes of Health. [Link]
Keener, J. E., et al. (2019). Higher Resolution Charge Detection Mass Spectrometry. Analytical Chemistry. [Link]
An insight into high-resolution mass-spectrometry data. (2007). National Institutes of Health. [Link]
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2022). ACS Measurement Science Au. [Link]
A Calibration Method that Simplifies and Improves Accurate Determination of Peptide Molecular Masses by MALDI-TOF-MS. (2010). ResearchGate. [Link]
Insider secrets to PTM analysis using proteomics mass spectrometry. (n.d.). Sage-N Research. [Link]
Impact of Charge State on Characterization of Large Middle-Down Sized Peptides by Tandem Mass Spectrometry. (2022). ACS Publications. [Link]
Taggart, C., et al. (2000). Differentiation of lysine/glutamine in peptide sequence analysis by electrospray ionization sequential mass spectrometry coupled with a quadrupole ion trap. Journal of Mass Spectrometry. [Link]
Geiger, T., et al. (2011). Proteomics on an Orbitrap Benchtop Mass Spectrometer Using All-ion Fragmentation. Molecular & Cellular Proteomics. [Link]
Cottrell, J. (2018). The plus one dilemma. Matrix Science. [Link]
Comparison of charge state determination methods for high resolution mass spectra. (2016). ResearchGate. [Link]
Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (2015). ACS Chemical Biology. [Link]
A beginner's guide to mass spectrometry–based proteomics. (2020). Portland Press. [Link]
Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute. [Link]
Kalli, A., et al. (2013). Evaluation and Optimization of Mass Spectrometric Settings during Data-Dependent Acquisition Mode: Focus on LTQ-Orbitrap Mass Analyzers. Journal of Proteome Research. [Link]
Isotopes and mass spectrometry. (2011). University of Alabama at Birmingham. [Link]
SpiralTOF-TOF - Distinguishing Lysine and Glutamine in a Peptide. (n.d.). JEOL. [Link]
What are the known advantages of change in the structure when Glutamine replaces Proline or Lysine replaces Histidine in a protein? (2014). ResearchGate. [Link]
Effects of Molecular Size on Resolution in Charge Detection Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
Discovery of protein modifications using high resolution differential mass spectrometry proteomics. (2020). bioRxiv. [Link]
Method for the determination of the 13C/12C isotope ratio of glycerol in wines. (2010). International Organisation of Vine and Wine. [Link]
Orbitrap Mass Spectrometry. (2012). ACS Publications. [Link]
AN IMPROVED CALIBRATION METHOD FOR THE MALDI-FTICR ANALYSIS OF 15N-METABOLICALLY LABELED PROTEOME DIGESTS USING A MASS DIFFERENCE APPROACH. (n.d.). National Institutes of Health. [Link]
What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs. [Link]
Improving the Protein Identification Performance in High-Resolution Mass Spectrometry Data. (n.d.). reposiTUm. [Link]
Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions. (2020). Journal of the American Society for Mass Spectrometry. [Link]
Identification of Peptides. (n.d.). University of Bielefeld. [Link]
Glutamine and Lysine Analyzed by LCMS. (n.d.). MicroSolv Technology Corporation. [Link]
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2018). ACS Publications. [Link]
resolving spectral overlap in alpha-15N lysine NMR experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in NMR studies utilizing α-¹⁵N lysine labeling. This guide is designed to provide practical, field-proven so...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in NMR studies utilizing α-¹⁵N lysine labeling. This guide is designed to provide practical, field-proven solutions to one of the most common challenges in this field: resolving spectral overlap. My goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, unambiguous data.
Introduction: The Challenge of Lysine Spectral Overlap
Lysine residues are critical players in protein function, involved in everything from enzymatic catalysis and post-translational modifications to protein-ligand interactions. Labeling with α-¹⁵N-lysine provides a powerful probe to study these roles using NMR. However, the chemical environment of the lysine NζH₃⁺ group is often quite similar across multiple residues, particularly for those that are surface-exposed or part of flexible regions. This leads to a limited chemical shift dispersion in the ¹⁵N-¹H HSQC spectrum, causing significant resonance overlap or "spectral congestion."[1] This congestion is often worsened in larger proteins due to slower molecular tumbling rates, which result in broader spectral lines.[1]
This guide provides a structured approach to diagnosing and resolving these overlap issues, from simple sample condition adjustments to advanced multi-dimensional NMR strategies.
This section is structured in a question-and-answer format to directly address common issues encountered during your experiments.
Question 1: My 2D ¹⁵N-¹H HSQC spectrum of α-¹⁵N lysine-labeled protein is severely crowded. What are my initial steps?
Answer: When faced with a congested 2D spectrum, the first and most logical step is to optimize parameters that can be easily controlled without resorting to more complex experiments. The goal is to maximize the chemical shift dispersion of the lysine NζH₃⁺ resonances.
Causality: The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment.[2] By systematically altering sample conditions, we can perturb these environments differently for each lysine residue, effectively "spreading out" the peaks in the spectrum.
Workflow: Initial Troubleshooting for Spectral Overlap
Caption: A decision tree for initial troubleshooting of spectral overlap.
Recommended Protocols:
pH Titration: This is often the most effective initial step. The pKa values of individual lysine side chains can vary depending on their local environment. By adjusting the solution pH to be near the average lysine pKa (~10.0-10.5), these subtle differences are amplified, leading to significant improvements in spectral dispersion.[3]
Protocol: Prepare a series of small-scale samples of your protein at pH increments from 7.0 to 10.5 (e.g., 7.0, 8.0, 9.0, 10.0, 10.5). Acquire a 2D ¹⁵N-¹H HSQC for each sample and compare the peak dispersion to identify the optimal pH.
Temperature Optimization: Temperature affects both protein dynamics and chemical exchange rates. Acquiring spectra at different temperatures (e.g., 25°C, 30°C, 37°C) can sometimes improve resolution for a subset of peaks. Be mindful of protein stability at higher temperatures.
Increase Magnetic Field Strength: If you have access to spectrometers with higher magnetic fields (e.g., 800 MHz or above), utilize them. The chemical shift dispersion in Hertz scales with the field strength, leading to better-resolved spectra.[1][2]
Question 2: Sample optimization helped, but I still have critical overlapping peaks. How can I improve resolution using different pulse sequences?
Answer: If sample conditions alone are insufficient, the next step is to employ more advanced NMR pulse sequences designed to enhance resolution or selectively observe specific correlations.
Causality: Standard pulse sequences can be modified to manipulate spin evolution in ways that either narrow linewidths or filter for specific types of nuclei, both of which can help resolve crowded spectral regions.
Recommended Pulse Sequences:
Pulse Sequence
Principle of Operation
Key Advantage
Reference
HISQC
Optimizes for in-phase ¹⁵N coherence, which is less susceptible to scalar relaxation from rapid water exchange common for NH₃⁺ groups.
Strikingly sharper ¹⁵N lineshapes and higher signal intensity for lysine NH₃⁺ peaks compared to standard HSQC.
Includes additional refocusing delays to ensure that magnetization is purely in-phase, which can improve resolution when high ¹⁵N resolution is critical.
Better signal-to-noise and resolution in the ¹⁵N dimension under specific conditions.
Expert Insight: For α-¹⁵N lysine experiments, starting with a HISQC (Heteronuclear In-phase Single Quantum Coherence) experiment is highly recommended. The NζH₃⁺ group undergoes rapid exchange with water, which broadens the signals in a conventional HSQC. The HISQC sequence is specifically designed to mitigate this effect, leading to significantly sharper peaks.[4]
Question 3: I still can't assign my lysine residues unambiguously. Should I move to 3D or 4D NMR?
Answer: Yes, absolutely. This is the canonical solution to severe spectral overlap. By adding a third (or fourth) dimension, you spread the peaks out, resolving ambiguities that are intractable in 2D.[1]
Causality: A 3D experiment correlates the ¹H and ¹⁵N nuclei with a third nucleus (e.g., ¹³C). Overlapping peaks in the 2D ¹H-¹⁵N plane will often have different chemical shifts in the third dimension, allowing for their unambiguous identification.
Workflow: Resolving Overlap with Higher Dimensionality
Caption: Workflow for using 3D NMR and NUS to resolve spectral overlap.
Key Experiments for Lysine Assignment:
3D (H)C(CO)NH / H(CCO)NH: These experiments are workhorses for correlating the lysine side-chain NH₃⁺ group with the side-chain carbons, which is essential for unambiguous assignment.[8]
Specialized Long-Range Experiments: At low temperatures, where triple-resonance experiments can lose sensitivity, a 2D (H2C)N(CC)H-TOCSY can be used. This experiment correlates the lysine ¹⁵Nζ with its own side-chain CH₂ protons, providing an alternative assignment pathway that is less hindered by rapid hydrogen exchange.[8]
Pseudo-4D Experiments: In cases of extreme overlap, especially in unfolded proteins, pseudo-4D experiments can resolve ambiguities by correlating, for example, a Cα(i) resonance with the Cα(i-1) resonance of the preceding residue.[9]
Protocol: Implementing Non-Uniform Sampling (NUS)
3D and 4D experiments can be prohibitively long. Non-Uniform Sampling (NUS) is a technique that acquires a sparse subset of the data points and uses a reconstruction algorithm to generate the full spectrum, often reducing experiment times by a factor of two or more with no loss of resolution.[10][11][12]
Setup the Experiment: Set up your 3D experiment (e.g., HNCO) in your spectrometer software as you normally would.
Enable NUS: In the acquisition parameters, change the sampling mode from "Linear" or "Uniform" to "Non-Uniform."
Set Sampling Density: Choose a sampling percentage (e.g., 25-50%). A lower percentage means a shorter experiment but may introduce artifacts if the spectrum is very complex. Modern spectrometer software often provides optimized sampling schedules.
Acquire Data: Run the experiment. The acquisition time will be significantly reduced.
Reconstruct Spectrum: Use the appropriate software (e.g., TopSpin's mdpd command or other third-party tools) to reconstruct the sparsely sampled data into a fully processed spectrum.
Frequently Asked Questions (FAQs)
Q: What is selective labeling and how can it help with lysine overlap?
A: Selective labeling involves providing labeled amino acids in a way that only specific residue types or positions are NMR-active. For lysine overlap, a powerful strategy is to use a dual-labeling approach. For instance, you can express your protein in media containing [α-¹⁵N]lysine and [1-¹³C] of the amino acid type you expect to precede lysine in the sequence (e.g., [1-¹³C]glycine). An HNCO experiment will then only show a cross-peak for a Gly-Lys dipeptide, confirming the assignment of that specific lysine.[13]
Q: Can I use chemical shift perturbation (CSP) mapping if my lysine peaks are overlapped?
Q: What is Paramagnetic Relaxation Enhancement (PRE) and when should I use it?
A: PRE is an advanced technique used to obtain long-range distance information (up to ~35 Å).[16] It involves attaching a paramagnetic spin label (like a nitroxide radical) to a specific site on your protein. The unpaired electron from the label causes distance-dependent broadening (relaxation enhancement) of nearby NMR signals.[17] This method is particularly useful for:
Resolving assignment ambiguities between two lysines that are far apart in the sequence but close in the 3D structure.
Validating protein structures or characterizing domain orientations.
Title: Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins
Source: PMC - NIH
URL: [Link]
Title: Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling
Source: Oxford Academic
URL: [Link]
Title: an optimized, gradient-enhanced refocused HSQC and its applications in 2D and 3D NMR and in deuterium exchange experiments
Source: PubMed
URL: [Link]
Title: Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity
Source: Springer
URL: [Link]
Title: Real-time pure shift 15N HSQC of proteins: A real improvement in resolution and sensitivity
Source: National Library of Medicine
URL: [Link]
Title: Solution NMR spectroscopy of [α-15N]lysine-labeled rhodopsin: The single peak observed in both conventional and TROSY-type HSQC spectra is ascribed to Lys-339 in the carboxyl-terminal peptide sequence
Source: PNAS
URL: [Link]
Title: Effective strategy to assign 1H-15N heteronuclear correlation NMR signals from lysine side-chain NH3+ groups of proteins at low temperature
Source: PMC - NIH
URL: [Link]
Title: Chemical shift - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time
Source: PMC - NIH
URL: [Link]
Title: Paramagnetic NMR in drug discovery
Source: PMC - PubMed Central
URL: [Link]
Title: Pseudo-4D triple resonance experiments to resolve HN overlap in the backbone assignment of unfolded proteins
Source: PMC - NIH
URL: [Link]
Title: Chemical shift changes of lysine methyl groups (red) and backbone amide...
Source: ResearchGate
URL: [Link]
Title: Heteronuclear NMR Spectroscopy for Lysine NH3 Groups in Proteins: Unique Effect of Water Exchange on 15N Transverse Relaxation
Source: Journal of the American Chemical Society
URL: [Link]
Title: Non-Uniform Sampling (NUS)
Source: Bruker
URL: [Link]
Title: Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules
Source: National Library of Medicine
URL: [Link]
improving solubility of L-Lysine:2HCl alpha-15N in defined growth media
Technical Guide: Improving Solubility of L-Lysine:2HCl ( - N) in Defined Growth Media Executive Summary & Core Analysis The Paradox: L-Lysine:2HCl is intrinsically highly soluble in water (>60 g/100 mL). If you are exper...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Improving Solubility of L-Lysine:2HCl (
-
N) in Defined Growth Media
Executive Summary & Core Analysis
The Paradox: L-Lysine:2HCl is intrinsically highly soluble in water (>60 g/100 mL). If you are experiencing precipitation, cloudiness, or crystal formation in defined growth media (e.g., M9, MOPS, DMEM), the issue is rarely the solubility of the amino acid itself.
The Root Cause: The precipitation is almost invariably caused by pH Shock and Ionic Incompatibility .
The Acid Effect: The "2HCl" moiety releases two equivalents of hydrochloric acid upon dissolution. This drastically lowers the local pH. In phosphate-buffered media (like M9), a sudden pH drop can collapse the buffer capacity or shift the equilibrium of other salts (specifically Calcium and Magnesium), causing them to precipitate, not the lysine.
The Common Ion Effect: In defined media containing high levels of Chloride (
) or Calcium (), the introduction of additional ions can exceed the solubility product () of trace salts.
The Solution: You must decouple the dissolution step from the media integration step. Do not add the powder directly to the final media vessel.
The "Neutralized Concentrate" Protocol (Gold Standard)
This protocol creates a self-validating system where the isotope is stabilized before it ever touches the sensitive growth medium.
10M NaOH (Sodium Hydroxide) – High concentration is vital to minimize volume addition.
0.22
m Syringe Filter (PES or PVDF)
Step-by-Step Methodology
Step
Action
Technical Rationale
1
Calculate & Weigh
Calculate the mass for a 100x or 500x stock solution . Do not attempt to make a 1x solution directly. Example: To achieve 1 g/L final, prepare a 100 g/L stock.
2
Dissolve in Water
Dissolve the powder in Milli-Q water at 80% of the final stock volume . Vortex until clear.
3
The pH Check
Measure pH. It will be highly acidic (pH ~1.5 - 3.0). Do not add this to media yet.
4
Neutralization
Slowly add 10M NaOH while stirring. Target the exact pH of your growth media (e.g., pH 7.4 for M9). Note: The solution will heat up slightly (exothermic).
5
Volume Adjustment
Top up to the final volume with water.
6
Sterilization
Filter sterilize using a 0.22 m filter into a sterile cryovial. Do not autoclave.
7
Integration
Add the sterile, pH-balanced stock to your media.
Visual Troubleshooting Logic
Diagram 1: The Solubility Decision Tree
This logic flow helps you diagnose the specific type of precipitation you are seeing.
Caption: Diagnostic logic flow to identify the root cause of precipitation based on timing and visual appearance.
Troubleshooting & FAQs
Q1: The solution turns yellow/brown after autoclaving. Is it safe to use?
Status: CRITICAL FAILURECause: You have triggered the Maillard Reaction . The amino group of the Lysine has reacted with the reducing sugars (Glucose/Galactose) in your media under high heat.
Impact: The media is now toxic to cells and the isotopic label may be compromised or bound in unusable byproducts.
Fix: Never autoclave amino acids with sugars. Filter sterilize the Lysine stock separately and add it to the autoclaved base media.
Q2: I see white precipitate immediately upon adding the Lysine stock to M9 salts.
Status: BUFFER COLLAPSECause: Your Lysine stock was too acidic. M9 salts contain Calcium Chloride and Magnesium Sulfate. If the pH drops locally, Calcium Phosphate or Magnesium Phosphate can precipitate out of solution.
Fix: Ensure your Lysine stock is pH adjusted to 7.0–7.4 before addition.
Q3: Can I store the
N Lysine stock at -20°C?
Status: SAFEGuidance: Yes. L-Lysine is chemically stable. However, freeze-thaw cycles can encourage crystal nucleation.
Recommendation: Aliquot the stock into single-use volumes (e.g., 1 mL or 5 mL tubes) to avoid repeated freeze-thaw stress.
Scientific Validation (The "Why")
The Chemical Environment
In defined media like M9 Minimal Media , the solubility balance is precarious.
M9 Composition: Contains
, , , .
Additives:
and are added after autoclaving.
If you add L-Lysine:2HCl (acidic) directly:
The
ions react with (monohydrogen phosphate) converting it to (dihydrogen phosphate).
This shifts the buffering capacity.
Simultaneously, if
is present, the local disturbance in ionic strength and pH can trigger the formation of Calcium Phosphate () , which is insoluble and appears as a white haze.
Reference Data:
L-Lysine pKa values:
-COOH (2.18), - (8.95), - (10.53) [1].
Solubility: ~650 g/L in water at 20°C [2].
Diagram 2: The Safe Integration Workflow
This workflow illustrates the correct order of operations to prevent ionic shock.
Caption: The "Neutralized Concentrate" workflow ensures the isotope is chemically compatible before mixing.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5962, Lysine. Retrieved from [Link]
O'Neil, M.J.[2][3] (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[2] Whitehouse Station, NJ: Merck and Co., Inc.[2] (Data accessible via NIH PubChem).
Cold Spring Harbor Protocols. M9 Minimal Media Standard Recipe and Preparation. Retrieved from [Link]
Technical Support Center: A Guide to Minimizing Metabolic Scrambling in 15N-Lysine Tracer Studies
Welcome to the technical support center for stable isotope tracer studies. This guide is designed for researchers, scientists, and drug development professionals who are utilizing nitrogen-15 (15N)-labeled lysine to meas...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for stable isotope tracer studies. This guide is designed for researchers, scientists, and drug development professionals who are utilizing nitrogen-15 (15N)-labeled lysine to measure protein synthesis, breakdown, and other metabolic kinetics. While lysine is often chosen for its metabolic stability, understanding and mitigating the phenomenon of "metabolic scrambling" is critical for generating accurate and reliable data.
This document provides in-depth, field-proven insights into the causes of 15N scrambling in lysine studies and offers practical solutions through FAQs, troubleshooting guides, and best-practice protocols.
Understanding the Challenge: The Nuances of 15N-Lysine Metabolism
Metabolic scrambling refers to the transfer of a stable isotope label from the infused tracer molecule to other, untargeted molecules in the body. In the context of 15N-lysine studies, this means the 15N atom is stripped from the lysine backbone and incorporated into the body's general nitrogen pool. From there, it can be used to synthesize other amino acids, particularly non-essential ones like glutamate and alanine.
A common misconception is that lysine is immune to this issue. Historically, lysine was considered unique among amino acids because its α-amino group does not readily participate in reversible transamination reactions, a primary route of scrambling for other amino acids.[1] Indeed, early work demonstrated that 15N in the alpha-position is largely retained when lysine is incorporated into proteins.[1] However, this does not render it inert. The deamination of lysine is irreversible, and its catabolism proceeds through specific pathways that can liberate the 15N label.[2]
The consequences of unaccounted-for scrambling are significant. It can dilute the isotopic enrichment of the intended tracer pool, leading to an overestimation of protein synthesis, and confound kinetic models by violating the assumption that the tracer behaves identically to the molecule it is tracing.[3] This guide will equip you with the knowledge to control for these variables.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 15N metabolic scrambling and why is it a concern in lysine kinetic studies?
Metabolic scrambling is the transfer of the 15N isotope from the administered L-[15N]lysine to other amino acids and nitrogen-containing compounds. This occurs when the labeled lysine is catabolized, and its 15N atom enters the body's free nitrogen pool (e.g., as ammonia). This 15N can then be used by enzymes to synthesize new, non-essential amino acids.[4]
Q2: I thought lysine was chosen specifically because it resists scrambling. Is this incorrect?
This is a nuanced point. Compared to many other amino acids, lysine is relatively robust against scrambling. This is because its α-amino group does not undergo reversible transamination, a rapid process that is a major source of scrambling for amino acids like leucine.[1][2]
However, "resistant" does not mean "immune." Scrambling of the 15N-lysine label occurs primarily through two mechanisms:
Catabolism: Lysine is broken down in the liver and other tissues via the saccharopine and pipecolate pathways.[1][5] These pathways involve the irreversible removal of one of its nitrogen atoms, which can then enter the general nitrogen pool. For example, the saccharopine pathway can transfer the ε-position nitrogen to form glutamate.[1]
Gut Microbiome Activity: Intestinal microflora can hydrolyze urea to produce ammonia. If 15N-labeled urea has been formed from the catabolism of any 15N-amino acid, the gut microbiome can use this 15N-ammonia to synthesize a variety of amino acids, which can then be absorbed by the host.[6][7] This creates a secondary, and often unpredictable, source of scrambled 15N-labeled amino acids.
Q3: Which 15N-labeled lysine tracer should I use: α-15N, ε-15N, or α,ε-15N₂?
The choice of tracer depends on the specific research question and the biological system. Each has distinct metabolic fates that influence its susceptibility to scrambling.
Tracer Type
Metabolic Fate & Scrambling Potential
Recommended Use Cases
L-[α-15N]lysine
The α-amino group is not readily transaminated.[1] The label is generally considered stable until the entire lysine molecule is catabolized or incorporated into protein. This makes it a robust tracer for whole-body protein synthesis studies.[8]
Ideal for measuring muscle and whole-body protein synthesis where minimizing scrambling is the top priority.
L-[ε-15N]lysine
The ε-amino group is removed during the first step of the saccharopine catabolic pathway and can be transferred to α-ketoglutarate to form 15N-glutamate.[1] This makes it more susceptible to direct scrambling via catabolism.
Useful for studies specifically investigating the saccharopine pathway or lysine catabolism itself. Its use for protein synthesis requires careful monitoring of scrambling.
L-[α,ε-15N₂]lysine
This doubly labeled tracer provides more complex isotopic information.[8] The differential loss of the ε-15N versus the α-15N can potentially be used to simultaneously model protein turnover and aspects of lysine catabolism. However, data analysis is more complex.
Advanced kinetic studies where both protein turnover and lysine catabolism are being investigated simultaneously. Requires sophisticated mass spectrometry and modeling.
Q4: How can I detect and quantify the extent of scrambling in my samples?
Quantification of scrambling requires mass spectrometry (MS). The general approach is to measure 15N enrichment not only in lysine but also in other amino acids that are known to incorporate the scrambled label, such as glutamate, glutamine, alanine, and glycine.
The workflow involves:
Hydrolysis: Protein from tissue or plasma is hydrolyzed to release its constituent amino acids.
Separation: The amino acids in the hydrolysate and the free plasma pool are separated, typically using ion-exchange chromatography or HPLC.[9]
Analysis: The isotopic enrichment of each amino acid is measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
High-resolution mass spectrometry is particularly powerful as it can resolve complex isotopic patterns that arise from scrambling, allowing for more accurate quantification.[10] By comparing the enrichment of lysine to the enrichment of other amino acids, you can calculate the percentage of the label that has been scrambled.
Part 2: Visualizing the Metabolic Challenge
Understanding the biochemical pathways is key to designing experiments that minimize scrambling.
Lysine Catabolism and 15N Scrambling Pathways
The following diagram illustrates the two major lysine catabolic pathways and indicates how the ε-amino nitrogen can be transferred to glutamate, a key step in metabolic scrambling.
Caption: Standard experimental workflow for an in vivo 15N-lysine tracer study.
4.2 Protocol: Sample Preparation for MS Analysis of Amino Acid Enrichment
This protocol provides a general framework for preparing plasma samples to measure free and protein-bound amino acid enrichment.
Sample Collection: Collect blood in EDTA-treated tubes. Immediately place on ice and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
[11]2. Deproteinization (for Free Amino Acid Pool):
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
Vortex thoroughly and incubate at -20°C for 30 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant containing the free amino acids. Dry it under a stream of nitrogen gas.
Protein Hydrolysis (for Protein-Bound Pool):
Use the protein pellet from the previous step or a separate aliquot of plasma.
Wash the pellet with methanol to remove any remaining free amino acids.
Add 1 mL of 6N HCl to the pellet.
Hydrolyze at 110°C for 24 hours in a sealed, vacuum-purged tube.
After hydrolysis, evaporate the HCl under nitrogen gas.
Amino Acid Purification:
Reconstitute the dried free amino acids and the hydrolyzed protein samples in an appropriate buffer.
Purify the amino acids using solid-phase extraction (SPE) with a cation-exchange resin.
Derivatization:
Derivatize the purified amino acids to make them volatile for GC-MS analysis or to improve chromatographic performance for LC-MS. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS.
MS Analysis:
Inject the derivatized sample into the GC-MS or LC-MS system.
Monitor the ion currents for the specific mass-to-charge (m/z) ratios corresponding to the unlabeled (M+0) and 15N-labeled (M+1) versions of lysine and other amino acids of interest.
Calculate isotopic enrichment as Atom Percent Excess (APE) from the measured ion ratios after correcting for natural abundance.
References
MacCoss, M. J., et al. (2005). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. NIH Public Access. [Link]
Matthews, D. E. (2020). Review of Lysine Metabolism with a Focus on Humans. Journal of Nutrition. [Link]
Wang, L., et al. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science. [Link]
Shrestha, H., et al. (2009). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. NIH Public Access. [Link]
Jackson, A. A., et al. (1997). The transfer of 15N from urea to lysine in the human infant. The British Journal of Nutrition. [Link]
Hallen, A., et al. (2013). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. NIH Public Access. [Link]
Clarke, J. T., & Bier, D. M. (1982). Lysine and protein metabolism in young women. Subdivision based on the novel use of multiple stable isotopic labels. NIH Public Access. [Link]
Kriengsinyos, W., et al. (2004). Oral and Intravenous Tracer Protocols of the Indicator Amino Acid Oxidation Method Provide the Same Estimate of the Lysine Requirement in Healthy Men. The Journal of Nutrition. [Link]
Smal, J. N., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
Yin, Y., et al. (2002). The 15N amino acid dilution method allows the determination of the real digestibility and of the ileal endogenous losses of the respective amino acid in pigs. The Journal of Nutrition. [Link]
Azevedo, R. A., & Lea, P. J. (2001). Lysine metabolism in higher plants. Amino Acids. [Link]
Gelfand, C. A., et al. (2020). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. NIH Public Access. [Link]
Wolfe, R. R. (1999). Stable Isotope Tracers: Technological Tools that have Emerged. National Academies Press (US). [Link]
Huang, T., et al. (2023). Integrative physiology of lysine metabolites. American Journal of Physiology-Endocrinology and Metabolism. [Link]
Chen, S., et al. (2001). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Journal of the American Society for Mass Spectrometry. [Link]
distinguishing alpha-15N signals from natural abundance background noise
Welcome to the technical support center for alpha-15N signal analysis. This resource is designed for researchers, scientists, and drug development professionals who are working with 15N-labeled compounds and need to dist...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for alpha-15N signal analysis. This resource is designed for researchers, scientists, and drug development professionals who are working with 15N-labeled compounds and need to distinguish their signals from natural abundance background noise. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NMR experiments.
I. Understanding the Challenge: The "Noise" in the Signal
Distinguishing your alpha-15N labeled signal from background noise is paramount for accurate data interpretation. The primary challenge stems from the low natural abundance of the 15N isotope, which is only about 0.37%.[1][2][3] This means that in any given sample, the vast majority of nitrogen atoms are the NMR-inactive 14N isotope. Consequently, the natural abundance 15N signal from your sample matrix, solvent, or even atmospheric nitrogen can obscure the signal from your labeled compound, especially at low concentrations.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with 15N-labeled molecules.
1. Why is my 15N signal so weak, even with an enriched sample?
Several factors can contribute to a weak 15N signal:
Low Enrichment Efficiency: Incomplete incorporation of the 15N isotope during synthesis or protein expression will naturally lead to a weaker signal.[4] It's crucial to verify the percentage of 15N incorporation, which can be done by comparing the mass spectrum of the isotopic profile of a peptide against theoretical profiles with varying enrichment rates.[5]
Low Sample Concentration: Even with high enrichment, a low sample concentration can result in a poor signal-to-noise ratio. For protein samples, concentrations are typically no greater than 1 mM.[6]
Suboptimal NMR Parameters: Incorrectly set pulse widths, relaxation delays, or number of scans can significantly impact signal intensity.
Poor Probe Tuning: An improperly tuned NMR probe will lead to inefficient signal detection.
2. I see a signal in my 1D 15N spectrum, but I'm not sure if it's my compound or background noise. How can I tell the difference?
Distinguishing a true signal from background in a 1D 15N spectrum can be difficult due to the inherently low sensitivity of this experiment.[7] Here’s a recommended workflow:
Run a Blank Sample: Acquire a spectrum of your solvent and NMR tube under the same experimental conditions. This will help identify any background signals originating from these sources.
Utilize 2D Correlation Spectroscopy: The most reliable method is to perform a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment.[7] These experiments correlate the 15N nucleus with its attached protons, providing a much higher degree of confidence in signal assignment and significantly enhancing sensitivity.[1][7] If you see a cross-peak in the 2D spectrum, it is highly likely to be a real signal from your compound.
3. What is the best NMR experiment to run for detecting a 15N-labeled compound?
For most applications, a 2D 1H-15N HSQC is the gold standard.[8] This experiment offers superior sensitivity compared to a 1D 15N experiment by detecting the 15N signal indirectly through the much more sensitive 1H nucleus.[7] It also provides valuable structural information by correlating nitrogen atoms with their directly attached protons. For correlations over multiple bonds, an HMBC experiment is the method of choice.[2]
4. How can I minimize background noise in my 15N NMR experiments?
Minimizing background noise is critical for obtaining high-quality data. Here are several key strategies:
Use High-Purity Solvents: Ensure your deuterated solvents are of high purity and stored properly to minimize contamination.
Proper Sample Handling: Prepare your samples in a clean environment to avoid introducing contaminants.
NMR Tube Selection and Cleaning: Use high-quality NMR tubes and ensure they are thoroughly cleaned. A common cleaning protocol involves soaking in acetone, followed by sequential washing with deionized water and a final acetone rinse.[9] For stubborn contaminants, a nitric acid wash may be necessary.[9]
Instrumental Background Suppression: Modern NMR spectrometers are equipped with pulse sequences designed to suppress background signals.[10][11] Familiarize yourself with these and apply them when necessary.
Dry Gas: Use dry nitrogen gas for spinning and temperature control to minimize the introduction of atmospheric moisture and nitrogen into the probe.[12]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered when distinguishing alpha-15N signals.
Problem 1: No Observable Signal in 1H-15N HSQC
If you don't see any cross-peaks in your 1H-15N HSQC spectrum, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for no signal in 1H-15N HSQC.
Causality behind the steps:
Check 1H Signal: A strong proton signal is a prerequisite for a successful HSQC experiment, as the signal is transferred from 1H to 15N. No 1H signal indicates a fundamental problem with the sample or spectrometer.
Verify 15N Labeling: If the 1H signal is present, the next logical step is to confirm that the 15N isotope is actually incorporated into your molecule. Mass spectrometry is a reliable method for this.[5]
Sample Concentration: The sensitivity of the HSQC experiment is concentration-dependent. For proteins, a concentration of at least 0.1 mM is generally required for routine experiments on modern spectrometers.[6][13]
NMR Parameters: The HSQC experiment has several key parameters that must be set correctly, including the 1J(NH) coupling constant (typically around 90-95 Hz), spectral widths, and relaxation delays. Incorrect values can lead to signal loss.
Probe Tuning: The NMR probe must be tuned to the frequencies of both 1H and 15N. Poor tuning will result in inefficient signal excitation and detection.
Problem 2: Suspected Background Signals Obscuring True Signals
When you observe signals but suspect they are from background sources, a systematic approach is needed to differentiate them.
Caption: Workflow for identifying and mitigating background signals.
Causality behind the steps:
Run Blank Sample: This is the most direct way to identify signals originating from your solvent or NMR tube.
Compare Spectra: By overlaying the spectra of your blank and your sample, you can immediately identify common peaks as background.
Perform 2D Experiments: As mentioned previously, 2D correlation experiments provide a much higher level of confidence in your signal assignments. Background signals are less likely to show up as cross-peaks in a 2D spectrum.
Background Suppression Pulse Sequences: These are specifically designed to eliminate signals that do not originate from within the sample coil.[10][11]
Refine Sample Preparation: If background signals persist, it may be necessary to revisit your sample preparation procedures to minimize contamination.
IV. Experimental Protocols
Protocol 1: Preparation of a 15N-Labeled Protein Sample for NMR
This protocol outlines the general steps for producing a uniformly 15N-labeled protein in E. coli.
Cloning and Transformation:
Clone the gene of interest into a suitable expression vector.
Transform the plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).[14]
Starter Culture:
Inoculate a single colony into 50 mL of LB medium and grow overnight at 37°C with shaking.
Growth in Minimal Medium:
The next day, pellet the cells from the starter culture by centrifugation.
Resuspend the cell pellet in 1 L of M9 minimal medium containing 15NH4Cl as the sole nitrogen source.[6][14]
Induction and Harvest:
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
Induce protein expression with IPTG and continue to grow for the optimized time and temperature.
Harvest the cells by centrifugation.
Purification and NMR Sample Preparation:
Purify the protein using standard chromatography techniques.
Dialyze the purified protein into the desired NMR buffer.
Concentrate the protein to the desired concentration (typically >0.1 mM).[6]
Add 5-10% D2O to the final sample for the lock.
Protocol 2: Acquisition of a 2D 1H-15N HSQC Spectrum
This is a basic protocol for acquiring a sensitivity-enhanced 1H-15N HSQC spectrum. Specific parameters will vary depending on the spectrometer and sample.
Sample Insertion and Locking:
Insert the sample into the magnet.
Lock the spectrometer on the D2O signal.
Tuning and Shimming:
Tune the probe to the 1H and 15N frequencies.
Shim the magnetic field to achieve optimal homogeneity.
Setting Up the Experiment:
Load a standard sensitivity-enhanced 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).[8]
Set the 1H and 15N spectral widths to cover all expected resonances. A typical 15N spectral width for proteins is around 35 ppm, centered at approximately 118 ppm.[15]
Set the number of points in the direct (1H) and indirect (15N) dimensions.
Set the number of scans and a suitable relaxation delay (typically 1-1.5 seconds).
Acquisition and Processing:
Start the acquisition.
After the experiment is finished, process the data using appropriate window functions and Fourier transformation.
V. Data Presentation
Table 1: Key Isotopes in Biomolecular NMR
Isotope
Natural Abundance (%)
Gyromagnetic Ratio (10^7 rad T^-1 s^-1)
Relative Sensitivity (to 1H)
1H
99.98
26.75
1.00
13C
1.11
6.73
1.76 x 10^-2
15N
0.37
-2.71
1.04 x 10^-3
Data sourced from various NMR reference materials.[2][3][16] This table highlights the intrinsic challenges of 15N NMR due to its low natural abundance and gyromagnetic ratio, resulting in significantly lower sensitivity compared to 1H.[3]
VI. Conclusion
Distinguishing true alpha-15N signals from background noise is a common yet manageable challenge in NMR spectroscopy. By understanding the underlying principles, employing robust experimental design, and following a systematic troubleshooting approach, researchers can confidently acquire and interpret high-quality 15N NMR data. This guide provides a foundation for addressing these challenges, but always remember to consult with your local NMR facility manager for instrument-specific advice and advanced troubleshooting.
References
Reddit. (2023, July 25). 15N NMR Question. r/Chempros. [Link]
Castañar, L., et al. (2014). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Magnetic Resonance in Chemistry, 52(6), 266-271. [Link]
Chemistry LibreTexts. (2023, August 9). 6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. [Link]
Zhang, Q., et al. (2011). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of Proteome Research, 10(11), 5126-5132. [Link]
He, L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]
Arsova, D., et al. (2012). Accurate proteome-wide protein quantification from high-resolution 15N mass spectra. BMC Bioinformatics, 13(1), 180. [Link]
Materiaali. (2025, December 4). 15N: Understanding Its Role And Significance. [Link]
Williams, T. L., & Callahan, J. H. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in molecular biology (Clifton, N.J.), 1410, 203–216. [Link]
Morgan, K. E., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4. [Link]
Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?[Link]
He, X., et al. (2009). Use of 15N stable isotope to quantify nitrogen transfer between mycorrhizal plants. Journal of Plant Ecology, 2(3), 107-118. [Link]
ResearchGate. (n.d.). Overview of commonly used experimental setups for nitrogen isotope...[Link]
Castañar, L., et al. (2014). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Magnetic Resonance in Chemistry, 52(6), 266-271. [Link]
Levy, G. C., & Lichter, R. L. (1979). Quantitative 15N NMR spectroscopy. Journal of Magnetic Resonance (1969), 33(3), 595-601. [Link]
Unipr.it. (n.d.). Protein isotopic enrichment for NMR studies. [Link]
University of Ottawa. (n.d.). Nitrogen NMR. [Link]
Agilent. (n.d.). Agilent NMR gHX and 15N -31P [1H] Nano Probe User Guide. [Link]
ResearchGate. (2025, August 6). 15N NMR Spectroscopy in Structural Analysis. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
Yu, W., et al. (2018). Removal of slow-pulsing artifacts in in-phase 15N relaxation dispersion experiments using broadband 1H decoupling. Journal of biomolecular NMR, 71(3), 181–186. [Link]
Boros, L. G., & Torday, J. S. (2003). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Pancreas, 26(3), 293-300. [Link]
JEOL JASON. (2022, July 22). Background Suppression in Solid-State NMR - Part 2. [Link]
ResearchGate. (2025, August 6). Subcellular localisation of a 15N-labelled peptide vector using NanoSIMS imaging. [Link]
Sugase, K. (2018). Analysis of Artifacts Caused by Pulse Imperfections in CPMG Pulse Trains in NMR Relaxation Dispersion Experiments. Magnetochemistry, 4(3), 33. [Link]
Bruker. (n.d.). SPECTROSPIN NMR Magnet System Trouble Shooting. [Link]
Western University. (n.d.). NMR Sample Preparation. [Link]
Ruben, D. J., & Avram, H. (1980). NATURAL ABUNDANCE NITROGEN-15 NMR BY ENHANCED HETERONUCLEAR SPECTROSCOL'Y. Journal of the American Chemical Society, 102(1), 291-293. [Link]
University of Ottawa NMR Facility Blog. (2010, April 20). Background Suppression in Liquids. [Link]
Protocols.io. (2024, December 19). HSQC_15N.nan. [Link]
Sheberstov, K. F., et al. (2020). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Physical Chemistry Chemical Physics, 22(34), 19045-19055. [Link]
LeMaster, D. M., & Kushlan, D. M. (1996). Insights into Protein Dynamics from 15N-1H HSQC. Journal of the American Chemical Society, 118(39), 9255-9264. [Link]
University of Ottawa NMR Facility Blog. (2008, June 27). Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments. [Link]
ResearchGate. (n.d.). Gradient-tailored water suppression for 1H-15N HSQC experiments optimized to retain full sensitivity. [Link]
University of York. (n.d.). NMR Sample Preparation. [Link]
Nolis, P., et al. (2015). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of Magnetic Resonance, 255, 34-42. [Link]
Kay, L. E. (2019). The evolution of solution state NMR pulse sequences through the ‘eyes’ of triple-resonance spectroscopy. Journal of Magnetic Resonance, 306, 114-125. [Link]
University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. [Link]
Journal of the American Chemical Society. (1995). Gradient-enhanced HMQC and HSQC spectroscopy. Applications to 15N-labeled Mnt repressor. [Link]
Keshari, S., & Wilson, D. M. (2014). State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Chemical Society reviews, 43(5), 1627–1659. [Link]
University of Nebraska-Lincoln. (n.d.). Collecting a 15N Edited HSQC. [Link]
ResearchGate. (2025, August 7). In vivo uniform N-15-isotope labelling of plants: Using the greenhouse for structural proteomics. [Link]
Forschungszentrum Jülich. (2024, January 17). Sensitivity-enhanced NMR 15N R1 and R1ρ relaxation experiments for the investigation of intrinsically disordered proteins. [Link]
ResearchGate. (n.d.). A selection of NMR pulse sequences, including (A) HSQC; (B) coupled...[Link]
comparing alpha-15N versus uniform 15N lysine for NMR resonance assignment
The following guide objectively compares - Lysine versus Uniform Lysine ( -Lysine) for NMR resonance assignment, specifically tailored for drug development professionals working with large biological therapeutics (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide objectively compares
- Lysine versus Uniform Lysine (-Lysine) for NMR resonance assignment, specifically tailored for drug development professionals working with large biological therapeutics (e.g., monoclonal antibodies, GPCRs) in mammalian expression systems.
Executive Summary
In the structural characterization of large therapeutic proteins (e.g., mAbs, >150 kDa), reducing spectral complexity is paramount. While Uniform
Lysine (-Lys) is the industry standard due to cost and availability, it introduces significant analytical risks in mammalian expression systems due to metabolic scrambling of the sidechain -nitrogen.
- Lysine offers a superior, precision-engineered alternative. By labeling only the backbone nitrogen, it eliminates spectral contamination from sidechains and bypasses the metabolic instability of the -amine, providing a robust, self-validating probe for backbone assignment.
Feature
- Lysine
Uniform Lysine
Label Position
Backbone -NH only
Backbone -NH + Sidechain -NH
Spectral Clarity
High (Backbone only)
Moderate (Risk of sidechain overlap)
Metabolic Stability (HEK/CHO)
High (Minimal scrambling)
Low (-N exchanges >50%)
Primary Application
Backbone Assignment, Dynamics
Sidechain interaction studies (Prokaryotic)
Cost
High
Low
Part 1: The Scientific Challenge
The "Crowding" Problem in mAb NMR
For a typical IgG1 monoclonal antibody (~1300 residues), a standard
HSQC spectrum is indecipherable due to thousands of overlapping peaks. Amino-acid selective labeling (AASL) simplifies this by rendering only specific residue types visible.
Lysine is a critical target because it is abundant on protein surfaces (solubility) and in CDR regions (antigen binding). However, the choice of which Lysine isotope to use dictates the success of the experiment.
The Hidden Variable: Metabolic Scrambling
In prokaryotic systems (E. coli), metabolic pathways are easily controlled. In mammalian systems (HEK293, CHO)—essential for proper mAb glycosylation—enzymatic activity is more complex.
The Trap: Researchers often assume
-Lysine yields two clean signals per residue (backbone and sidechain).
The Reality: The
-nitrogen of Lysine is metabolically active in mammalian cells. It undergoes reversible deamination (via saccharopine dehydrogenase), exchanging the label with the unlabeled cellular nitrogen pool. This results in signal loss, inconsistent peak intensities, and "ghost" peaks from scrambled labels entering other pathways.
Part 2: Technical Comparison & Mechanism
-
Lysine: The Precision Tool
This reagent places the isotope exclusively on the alpha-amino group.
Mechanism: The
-nitrogen is protected from the primary catabolic deamination pathways that target the sidechain. It remains incorporated into the peptide backbone with >95% fidelity.
Spectral Result: The HSQC spectrum shows only the amide correlations (
) of Lysine residues.[1] There is zero interference from sidechain amines (which typically appear at 30–35 ppm in but can fold/alias into the backbone region in complex experiments).
Advantage: Absolute certainty that every peak observed corresponds to a backbone amide.
Uniform
Lysine: The "Double-Edged" Standard
This reagent labels both the
and nitrogens.
Mechanism: While useful in E. coli, in CHO/HEK cells, the
- is rapidly exchanged.
Spectral Result:
Backbone: Visible (mostly stable).
Sidechain: Variable intensity. Some Lysines retain the label; others lose it to the media.
Noise: The released
ammonia/amine can be metabolically recycled into other amino acids (e.g., Glutamate/Glutamine), creating background noise or "scrambled" assignments that mimic other residues.
Visualizing the Metabolic Pathway
The following diagram illustrates why
-Lysine fails to provide consistent data in mammalian cells compared to -.
Figure 1: Differential metabolic stability of Lysine nitrogen atoms in mammalian expression systems. The
-nitrogen (Green) is stable and incorporates reliably. The -nitrogen (Red) is susceptible to enzymatic exchange, leading to data loss.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Selective Labeling of mAbs in HEK293 Cells
This protocol is designed to validate the labeling efficiency of
- Lysine.
Materials
Expression System: HEK293F or CHO-S cells adapted to suspension.
Media: Custom Drop-Out Media (CD-Hybridoma or Freestyle deficient in Lysine).
Expectation: Calculate the theoretical mass shift.
-: Shift = Da (Number of Lysines).
Uniform: Shift =
Da (Number of Lysines).
Failure Mode: If Uniform labeling shows a mass shift between
and per Lysine, scrambling has occurred.
NMR Spectroscopy:
Buffer exchange into 20 mM Histidine-d3, pH 6.0, 10% D2O.
Acquire 2D
HSQC (TROSY-HSQC for mAbs).
Part 4: Data Interpretation & Decision Matrix
Comparative Performance Table
Metric
- Lysine
Uniform Lysine
Backbone Signal Intensity
High (100% incorporation)
High (100% incorporation)
Sidechain Signal
None (Clean Spectrum)
Variable (30–70% intensity due to exchange)
Scrambling Artifacts
Negligible
High Risk (Scrambling to Glu/Gln)
Linewidth ()
Sharp (No sidechain coupling)
Broadened (Potential scalar coupling if not decoupled)
Interpretation Confidence
Absolute
Conditional (Requires verification)
Decision Guide
Choose
- Lysine if:
You are assigning backbone resonances of a mAb or large protein.[3]
You are using a mammalian expression system (HEK/CHO).
You require unambiguous data for regulatory submission or epitope mapping.
Choose Uniform
Lysine if:
You are working in E. coli (minimal scrambling).
Budget is the primary constraint and minor spectral artifacts are acceptable.
You specifically need to probe sidechain electrostatics (and accept the data loss risk).
References
Klein-Seetharaman, J., et al. (2002).[5][6] "Solution NMR spectroscopy of [
-N]lysine-labeled rhodopsin: The single peak observed in both conventional and TROSY-type HSQC spectra is ascribed to Lys-339." Proceedings of the National Academy of Sciences, 99(6), 3452–3457.[6] Link[5][6]
Scholten, K., et al. (2024). "Measuring
N and C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Link
Eilers, M., et al. (1999).[5] "Specific isotopic labeling of the GPCR rhodopsin for NMR studies." Journal of Biomolecular NMR. (Contextual citation for GPCR labeling evolution).
Custom Media Formulation for HEK293 Labeling. (2022). Methods in Enzymology, Vol 665. (General reference for mammalian labeling protocols).
validating alpha-15N enrichment levels in proteins using mass spectrometry
Executive Summary The precise validation of isotopic enrichment—specifically Nitrogen-15 ( N)—is the critical quality control (QC) step in structural biology (NMR spectroscopy) and quantitative proteomics (SILAC, metabol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise validation of isotopic enrichment—specifically Nitrogen-15 (
N)—is the critical quality control (QC) step in structural biology (NMR spectroscopy) and quantitative proteomics (SILAC, metabolic labeling). Incomplete labeling () results in split peaks in HSQC spectra and gross quantification errors in mass spectrometry (MS).
This guide objectively compares the High-Resolution Intact Mass Spectrometry (Intact MS) workflow against its primary alternatives: Peptide Mapping (Bottom-Up) and Low-Resolution MALDI-TOF . While Peptide Mapping offers site-specific granularity, this guide establishes Intact MS as the superior "fitness-for-purpose" tool for rapid, batch-level validation of
N incorporation.
The Core Challenge: Isotopic Dilution & Scrambling[1]
Before selecting a validation method, researchers must understand why validation is necessary. Even when using high-purity
N salts (e.g., NHCl, ), biological systems introduce variance:
Metabolic Scrambling: Aminotransferases may redirect
N into non-target pathways or dilute it with endogenous N pools.[1]
Atmospheric Contamination: Bacteria in minimal media can fix atmospheric
N if not properly sealed.
Incomplete Turnover: Residual
N from the starter culture (inoculum) can persist if the adaptation phase is too short.
Method A: High-Resolution Intact Mass Analysis (The Recommended Standard)
Best For: Rapid QC of purified proteins for NMR; determining global enrichment percentages.
This workflow utilizes Electrospray Ionization (ESI) coupled with high-resolution instruments (e.g., Orbitrap or Q-TOF) to measure the mass shift of the entire protein.
The Protocol
Sample Prep: Desalt 10–20
g of purified protein using C4 ZipTips or online trapping columns to remove non-volatile salts (NaCl, Phosphate) that suppress ionization.
LC Conditions: Use a steep organic gradient (5% to 80% Acetonitrile with 0.1% Formic Acid) over 5–10 minutes on a C4 or C8 column.
MS Acquisition: Acquire data in high-resolution mode (
at 200).
Data Analysis & Logic
The calculation relies on the mass shift between the theoretical unlabeled protein and the observed labeled protein.
: The deconvoluted (neutral) mass of the labeled protein.
: Total number of nitrogen atoms in the protein sequence.
Mass Difference: The difference between
N and N is approx. 0.997 Da.
Critical Assessment
Pros:
Speed: <15 minutes per sample.
Global View: Immediately reveals if the entire population is labeled or if a sub-population of
N (unlabeled) protein exists.
Deconvolution: Modern algorithms (e.g., Xtract, ReSpect) can resolve isotopic envelopes even for large proteins (50 kDa+).
Cons:
Cannot detect site-specific scrambling (e.g., if Lysine is 98% enriched but Arginine is only 90%).
Method B: Peptide Mapping / Bottom-Up Proteomics (The Deep Dive)
This method involves digesting the protein (usually with Trypsin) and analyzing the resulting peptides.[1][2]
The Protocol
Digestion: Standard reduction (DTT), alkylation (IAA), and overnight digestion with Trypsin.
Analysis: LC-MS/MS analysis.
Calculation: Software (Skyline, Census, or Protein Prospector) compares the isotopic distribution of individual peptides against theoretical models.
Critical Assessment
Pros:
Granularity: Can determine if specific amino acids (e.g., those from specific metabolic precursors) are under-labeled.
Sensitivity: Can detect low-abundance species that might be lost in the noise of an intact protein spectrum.
Cons:
Labor Intensive: Requires overnight digestion and complex data processing.
Overkill for NMR: If the goal is simply "Is this batch good for HSQC?", peptide mapping is inefficient.
Comparative Analysis: Intact MS vs. Alternatives
The following table summarizes the performance metrics of the Intact Mass workflow compared to Peptide Mapping and Low-Res MALDI.
Feature
Intact Mass (High-Res)
Peptide Mapping
MALDI-TOF (Low-Res)
Primary Output
Global % Enrichment
Site-specific % Enrichment
Rough Mass Shift
Precision
Sample Prep Time
30 mins
12-24 hours
10 mins
Scrambling Detection
No
Yes
No
Throughput
High (Batch QC)
Low (Deep Characterization)
High
Suitability for NMR QC
Optimal
Excessive
Insufficient
Experimental Workflow Visualization
The following diagram illustrates the decision-making process and experimental flow for validating
N enrichment.
Figure 1: Decision matrix for selecting Intact Mass vs. Peptide Mapping based on validation goals.
Detailed Protocol: Calculating Enrichment from Intact Mass
To ensure reproducibility, follow this calculation workflow using the Intact Mass method.
Step 1: Determine Theoretical Masses
Calculate the theoretical monoisotopic mass of the unlabeled (
N) protein based on its amino acid sequence.
Example Protein: Ubiquitin (approx 8.5 kDa).
Nitrogen Count (
): 105 nitrogens.
Theoretical
N Mass: 8564.8 Da.
Step 2: Acquire & Deconvolute Spectrum
Run the
N sample. Use deconvolution software to transform the charge envelope (m/z) into a neutral mass spectrum.
Observed
N Mass: 8669.5 Da.
Step 3: Apply the Formula
Calculate the shift and normalize by the number of nitrogens.
Calculate Mass Shift:
Calculate Theoretical Max Shift (100% labeled):
Calculate % Enrichment:
Note: If the observed mass was 8617 Da, the shift would be 52.2 Da, indicating only ~50% enrichment—likely due to insufficient adaptation time in minimal media.
References
National Institute of Standards and Technology (NIST). (2015). Method for the determination of 15N incorporation percentage in labeled peptides and proteins. Retrieved from [Link]
McAdoo, D. J., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. Retrieved from [Link]
A Senior Application Scientist’s Guide to Selecting the Optimal Lysine Isotope for Metabolic Tracking: L-Lysine:2HCl α-¹⁵N vs. ¹³C₆-¹⁵N₂ Lysine
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, the choice of an isotopic tracer is a critical decision that dictates the scope and precision of e...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, the choice of an isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. Among the essential amino acids, lysine is a cornerstone for tracking protein synthesis, degradation, and overall nitrogen metabolism due to its metabolic fate; mammals cannot synthesize it de novo, meaning its presence is a direct result of uptake and incorporation.[1][2] This guide provides an in-depth, objective comparison of two powerful lysine tracers: L-Lysine:2HCl α-¹⁵N and ¹³C₆-¹⁵N₂ L-Lysine. Moving beyond a simple catalog of features, we will dissect the causality behind experimental choices, grounding our recommendations in metabolic principles and field-proven applications.
Understanding the Tracers: A Physicochemical and Metabolic Overview
The fundamental difference between these two isotopic analogs of lysine lies in the placement and number of heavy atoms. This distinction, while seemingly subtle, has profound implications for the biological questions each tracer can answer.
L-Lysine:2HCl α-¹⁵N is labeled with a single stable isotope of nitrogen at the alpha-amino position. This specific placement makes it an exquisite tool for interrogating the dynamics of the most metabolically active nitrogen in the amino acid—the one directly involved in the reversible process of transamination.[3][4]
¹³C₆-¹⁵N₂ L-Lysine , in contrast, is a fully heavy-labeled molecule. All six carbon atoms are replaced with ¹³C, and both nitrogen atoms (at the alpha and epsilon positions) are replaced with ¹⁵N. This comprehensive labeling effectively tags the entire lysine molecule, making it an ideal tracer for pathways where the integrity of the carbon skeleton and the retention of both nitrogens are paramount, such as protein synthesis.[5][6]
Comparative Data Summary
Feature
L-Lysine:2HCl α-¹⁵N
¹³C₆-¹⁵N₂ L-Lysine
Rationale & Implications
Isotopic Composition
Single ¹⁵N at the α-amino group
Six ¹³C atoms, two ¹⁵N atoms
Determines the mass shift and the metabolic processes that can be accurately traced.
Mass Increase (Da)
+1
+8
The larger mass shift of ¹³C₆-¹⁵N₂ Lysine provides a clearer, more easily distinguishable signal in mass spectrometry, reducing ambiguity with natural isotope peaks.[5][]
Primary Application
Nitrogen flux analysis, transamination studies, specific enzyme kinetics.[8]
Quantitative proteomics (SILAC), protein turnover studies, metabolic flux analysis.[5][9]
The choice of tracer is dictated by the specific metabolic question being addressed.
Metabolic Stability
The α-¹⁵N is susceptible to exchange via transaminase activity.[10]
The ¹³C backbone is highly stable; both ¹⁵N atoms are retained during protein synthesis.
For protein-centric studies, the stability of the ¹³C₆-¹⁵N₂ label is crucial for accurate quantification.[] The lability of the α-¹⁵N is its strength for studying nitrogen dynamics.
Analytical Technique
GC-MS, LC-MS/MS, NMR
LC-MS/MS
Both are amenable to mass spectrometry, but the distinct applications often favor different instrumentation and analytical approaches.
Application-Specific Performance: Choosing the Right Tool for the Job
The utility of a tracer is defined by the experimental context. Here, we explore scenarios where one lysine isotope demonstrates clear advantages over the other.
Scenario 1: Tracking Nitrogen Flux and Amino Acid Transamination
Primary Tracer of Choice: L-Lysine:2HCl α-¹⁵N
Expert Rationale: The primary fate of the α-amino group of most amino acids is to serve as a donor in transamination reactions, a cornerstone of amino acid metabolism that links it to the Krebs cycle.[3][4] L-Lysine:2HCl α-¹⁵N is specifically designed to probe this dynamic process. When this tracer is introduced into a biological system, the ¹⁵N label can be transferred to α-ketoglutarate to form ¹⁵N-glutamate. This newly labeled glutamate can then donate the ¹⁵N to other α-keto acids, effectively tracking the distribution of this specific nitrogen atom throughout the metabolic network.
This "scrambling" of the ¹⁵N label, which would be a significant drawback in a protein turnover study, is the very phenomenon that provides invaluable data on the rates of nitrogen exchange and the relative activities of various aminotransferases.[10]
Caption: Metabolic pathway of the α-¹⁵N label from lysine.
Scenario 2: Quantitative Proteomics and Protein Turnover (SILAC)
Gold Standard Tracer: ¹³C₆-¹⁵N₂ L-Lysine
Expert Rationale: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the complete incorporation of a heavy-labeled amino acid into the proteome.[9][11] For SILAC, the tracer must be metabolically stable, meaning it is incorporated into proteins without isotopic alteration.
¹³C₆-¹⁵N₂ L-Lysine is the ideal candidate for several reasons:
Metabolic Inertness: The carbon backbone is not altered before incorporation into proteins, and because lysine does not undergo transamination in mammals, both the α-¹⁵N and ε-¹⁵N are retained.[2][12] This ensures that a peptide containing one lysine will exhibit a predictable and consistent mass shift of +8 Da.
Maximal Mass Shift: The +8 Da shift moves the isotopic cluster of the labeled peptide far from the unlabeled ("light") cluster in the mass spectrum.[5][] This separation minimizes overlapping signals and allows for more accurate and sensitive quantification of the relative abundances of proteins between two cell populations.[5]
Complete Labeling: When used with trypsin digestion, which cleaves C-terminal to lysine and arginine, labeling with both heavy lysine and heavy arginine ensures that virtually all tryptic peptides are labeled, maximizing proteome coverage.[13][14]
Experimental Design and Methodologies
A robust experimental design is self-validating. The protocols below are designed not just to be followed, but to be understood, with built-in checks for the assumptions upon which each tracer's application is based.
Caption: Comparative workflows for SILAC and Nitrogen Flux studies.
Protocol 1: Cell Culture Labeling for Proteomics with ¹³C₆-¹⁵N₂ Lysine (SILAC)
This protocol is adapted from established SILAC methodologies.[9][11]
Media Preparation: Prepare SILAC DMEM/RPMI medium lacking natural lysine and arginine. Supplement one batch with "light" L-lysine and L-arginine, and the other with "heavy" ¹³C₆-¹⁵N₂ L-Lysine and an appropriate heavy arginine isotope. Both should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
Causality: dFBS is critical as standard serum contains high levels of amino acids that would compete with the labeled versions, preventing full incorporation.
Cell Adaptation and Growth: Culture two separate populations of cells in the "light" and "heavy" media, respectively. Cells should be passaged for at least five to six doublings.
Causality: This extended culture period is necessary to dilute out the pre-existing "light" proteins and ensure that newly synthesized proteins incorporate the heavy amino acids to >95% enrichment.
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.
Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell count or total protein amount.
Trustworthiness: Mixing at the earliest possible stage (i.e., combining whole cells) minimizes quantitative errors introduced by separate downstream processing.
Protein Extraction and Digestion: Lyse the combined cell pellet, extract the total protein, and perform a standard in-solution or in-gel tryptic digest.
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution Orbitrap or similar mass spectrometer. The instrument should be programmed to acquire data-dependent MS/MS scans.
Data Analysis: Use software such as MaxQuant to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs. The ratio reflects the change in abundance of a given protein in response to the treatment.
Protocol 2: In Vivo Sample Preparation for Nitrogen Flux Analysis with α-¹⁵N Lysine
Tracer Administration: Administer L-Lysine:2HCl α-¹⁵N to the subject (e.g., human or animal model) via a primed, continuous intravenous infusion to achieve a steady-state isotopic enrichment in the plasma.
Causality: A primed-continuous infusion is a classic pharmacokinetic approach to rapidly achieve and maintain a stable concentration of the tracer in the precursor pool (plasma), simplifying the kinetic modeling.
Sample Collection: Collect blood samples at baseline (pre-infusion) and at regular intervals during the infusion until isotopic steady-state is confirmed in the plasma. Tissue biopsies can be taken at the end of the infusion period if required.
Sample Processing: Immediately centrifuge blood to separate plasma and store at -80°C. Snap-freeze tissue biopsies in liquid nitrogen.
Metabolite Extraction: For plasma, perform a protein precipitation with a solvent like methanol or acetonitrile to release free amino acids. For tissues, homogenize the frozen sample in a similar solvent.
Mass Spectrometry Analysis:
Analyze the supernatant containing the free amino acids by LC-MS/MS.
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify the parent-fragment transitions for both unlabeled and ¹⁵N-labeled lysine, glutamate, and other relevant amino acids.
Data Interpretation: Calculate the isotopic enrichment (e.g., tracer-to-tracee ratio) for each amino acid at each time point. Use this data in compartmental models to calculate the flux rates (e.g., rate of appearance) of nitrogen between different metabolic pools.
Conclusion: A Decision-Making Framework
The choice between L-Lysine:2HCl α-¹⁵N and ¹³C₆-¹⁵N₂ L-Lysine is not a matter of which is "better," but which is precisely suited to the biological question at hand.
Choose L-Lysine:2HCl α-¹⁵N when your primary objective is to understand the dynamics of nitrogen metabolism. This includes measuring whole-body nitrogen flux, assessing the activity of aminotransferases, or tracing the fate of the α-amino group. Its susceptibility to metabolic exchange is its greatest strength.
Choose ¹³C₆-¹⁵N₂ L-Lysine when your goal is the accurate quantification of protein synthesis, degradation, or relative protein abundance. Its metabolic stability and large mass shift make it the unequivocal standard for SILAC-based quantitative proteomics and protein turnover studies.[5][9]
References
Creative Biolabs. (n.d.). L-Lysine-2HCl, ¹³C₆, ¹⁵N₂ for SILAC. Retrieved from [Link]
Meier-Augenstein, W. (2018). Response to "Would compounds like 13C labeled glucose or 15N labeled amino acids be metabolized by endogenous enzymes in different rates?". ResearchGate. Retrieved from [Link]
Badu, P. et al. (2024). Automated Assignment of ¹⁵N And ¹³C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Willenbacher, T. et al. (2024). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
Tomé, D., & Huneau, J. F. (2020). Review of Lysine Metabolism with a Focus on Humans. The Journal of Nutrition. Retrieved from [Link]
Hegele, A. et al. (2012). Dynamic protein-protein interaction wiring of the human spliceosome. Molecular Cell. Retrieved from [Link]
Taylor & Francis Online. (n.d.). A novel doubly labelled ¹³C, ¹⁵N amino acid method for measuring energy and protein metabolism in man. Retrieved from [Link]
Calorify. (2024). The Impact of Doubly Labeled Water on Metabolic Clinical Trials. Retrieved from [Link]
Elango, R. et al. (2020). Review of Lysine Metabolism with a Focus on Humans. The Journal of Nutrition. Retrieved from [Link]
Ko, G. J. et al. (2023). Integrative physiology of lysine metabolites. American Journal of Physiology-Renal Physiology. Retrieved from [Link]
National Academies Press. (1999). Doubly Labeled Water for Energy Expenditure. In Emerging Technologies for Nutrition Research. Retrieved from [Link]
Clarke, J. T. R., & Bier, D. M. (1982). Lysine and protein metabolism in young women. Subdivision based on the novel use of multiple stable isotopic labels. The Journal of Clinical Investigation. Retrieved from [Link]
Shankaran, M. et al. (2021). Harmonizing labeling and analytical strategies to obtain protein turnover rates in intact adult animals. bioRxiv. Retrieved from [Link]
Fischer, M. et al. (2014). Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation. Molecular & Cellular Proteomics. Retrieved from [Link]
Calorify. (2024). How Doubly Labeled Water Can Improve Data In Metabolic Disease Research. Retrieved from [Link]
Biology LibreTexts. (2026). Metabolic Fates of Amino Groups. Retrieved from [Link]
Butler, P. J. et al. (2004). Measuring metabolic rate in the field: The pros and cons of the doubly labelled water and heart rate methods. Functional Ecology. Retrieved from [Link]
ResearchGate. (n.d.). Incorporation of ¹³C₆ L-lysine into proteins at various time points. Retrieved from [Link]
McMahon, K. W. et al. (2015). 'Trophic' and 'source' amino acids in trophic estimation: a likely metabolic explanation. Oecologia. Retrieved from [Link]
baseclick. (n.d.). L-lysine hydrochloride for Research. Retrieved from [Link]
NPTEL-NOC IITM. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. Retrieved from [Link]
G-Biosciences. (n.d.). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved from [Link]
SlideShare. (n.d.). Nitrogen metabolism (metabolic fate of amino acid, catabolism of amino acid, transamination, deamination, urea cycle). Retrieved from [Link]
Liu, B. et al. (2022). Substrate and Functional Diversity of Protein Lysine Post-translational Modifications. Genomics, Proteomics & Bioinformatics. Retrieved from [Link]
Patsnap. (2024). What is L-Lysine hydrochloride used for?. Retrieved from [Link]
Millward, D. J. et al. (2018). The application of stable-isotope tracers to study human musculoskeletal protein turnover. The Journal of Physiology. Retrieved from [Link]
MS Bioworks. (n.d.). SILAC Mouse for Quantitative Proteomics. Retrieved from [Link]
A Senior Application Scientist's Guide to Confirming Site-Specific Incorporation of α-¹⁵N Lysine in Synthesized Peptides
For researchers, scientists, and drug development professionals leveraging isotopically labeled peptides, the precise confirmation of site-specific incorporation is not merely a quality control step; it is the bedrock of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals leveraging isotopically labeled peptides, the precise confirmation of site-specific incorporation is not merely a quality control step; it is the bedrock of data integrity. The introduction of a stable isotope, such as ¹⁵N at the alpha-amino group of a specific lysine residue, provides a powerful tool for a myriad of applications, including pharmacokinetic studies, structural analysis by NMR, and as internal standards for quantitative mass spectrometry. However, the synthesis of such peptides, whether through chemical or biological methods, is not without its challenges. Incomplete incorporation or isotopic scrambling can lead to ambiguous or erroneous results, undermining the very foundation of the research.
This guide provides an in-depth comparison of the primary analytical techniques for verifying the site-specific incorporation of α-¹⁵N lysine. We will delve into the causality behind the experimental choices for each method, presenting them not as mere protocols, but as self-validating systems to ensure the trustworthiness of your findings.
Comparative Overview of Analytical Techniques
The choice of analytical technique is dictated by a combination of factors including the required level of detail, available instrumentation, sample amount, and throughput needs. Below is a summary of the most common methods, which we will explore in greater detail.
Technique
Principle
Strengths
Limitations
Primary Data Output
Mass Spectrometry (MS)
Measures the mass-to-charge ratio (m/z) of the intact peptide.
High sensitivity, high throughput, provides molecular weight confirmation.
Does not inherently provide positional information of the isotope.
Mass spectrum showing a mass shift corresponding to the ¹⁵N label.
Tandem Mass Spectrometry (MS/MS)
Fragments a selected peptide ion and measures the m/z of the fragments.
Provides definitive site-specific localization of the isotope.[1]
Requires more specialized instrumentation and data analysis expertise.
Fragmentation spectrum (e.g., b- and y-ions) showing mass shifts in fragments containing the labeled lysine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Exploits the magnetic properties of atomic nuclei.
Provides unambiguous confirmation of site-specific incorporation and detailed structural information.
Lower throughput, requires larger sample amounts, more complex data analysis.
2D ¹H-¹⁵N HSQC spectrum showing a correlation peak for the labeled lysine.
Edman Degradation
Sequentially removes and identifies N-terminal amino acids.
Provides direct sequence information from the N-terminus.
Limited to N-terminal or near N-terminal analysis, lower throughput, can be ambiguous for internal residues.
Chromatogram of PTH-amino acids for each cycle.
In-Depth Analysis and Experimental Protocols
Mass Spectrometry (MS): The First Line of Verification
Mass spectrometry is the initial and most straightforward method to confirm the successful incorporation of the ¹⁵N label. The underlying principle is simple: the addition of a ¹⁵N atom in place of a ¹⁴N atom results in a predictable mass increase of approximately 1 Dalton.
By comparing the mass spectrum of the ¹⁵N-labeled peptide with its unlabeled counterpart, a clear mass shift should be observable. This provides a rapid and sensitive confirmation that the labeling reaction has occurred. However, it is crucial to understand that this method alone does not confirm the site of incorporation, only the presence of the label within the peptide.
Sample Preparation:
Dissolve the unlabeled and α-¹⁵N lysine labeled peptides in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water) to a concentration of approximately 1-10 pmol/µL.
Instrumentation:
Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument for accurate mass determination.
Data Acquisition:
Acquire the mass spectra for both the unlabeled and labeled peptides in positive ion mode.
Data Analysis:
Process the spectra to determine the monoisotopic mass of both peptides.
Calculate the mass difference. A mass shift of approximately 1 Da is expected for the incorporation of a single α-¹⁵N lysine. The exact mass difference will depend on the isotopic purity of the incorporated lysine.
Caption: Expected mass shift in MS analysis.
Tandem Mass Spectrometry (MS/MS): Pinpointing the Location
To definitively confirm that the ¹⁵N label is on the alpha-amino group of the intended lysine residue, tandem mass spectrometry is the gold standard.[1] This technique involves isolating the labeled peptide ion, fragmenting it, and then analyzing the masses of the resulting fragments.
By fragmenting the peptide backbone at predictable locations (primarily the peptide bonds), a series of fragment ions (b- and y-ions) are generated. If the ¹⁵N label is at the intended lysine, only the fragment ions containing that specific lysine will exhibit a +1 Da mass shift. This provides unambiguous, site-specific confirmation.
Caption: Tandem Mass Spectrometry Workflow.
Sample Preparation and Initial MS:
Prepare the labeled peptide sample as for intact mass analysis.
Perform an initial MS scan to identify the m/z of the labeled peptide precursor ion.
Tandem MS Acquisition:
Set up a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) method.[2]
In the MS/MS method, specify the m/z of the labeled peptide as the precursor ion for fragmentation.
Use a suitable fragmentation method, such as Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
Data Analysis:
Analyze the resulting MS/MS spectrum. Specialized software can aid in identifying the b- and y-ion series.
Compare the experimental fragment ion masses to the theoretical masses for the peptide sequence.
Identify which fragment ions show a +1 Da mass shift. The point in the sequence where the mass shift appears in one ion series (e.g., b-ions) and not the other (e.g., y-ions) pinpoints the location of the labeled lysine.
For a peptide with the sequence G-A-K-V-L where K is the α-¹⁵N labeled lysine, the b-ions containing K* (b₃, b₄) will show a +1 Da shift, while the y-ions containing K* (y₃, y₄, y₅) will also show a +1 Da shift. The fragmentation pattern will definitively localize the modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmation
NMR spectroscopy offers an orthogonal and highly detailed method for confirming site-specific incorporation. The most common experiment for this purpose is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.
The ¹H-¹⁵N HSQC experiment generates a spectrum with peaks corresponding to each nitrogen atom that is directly bonded to a proton. In a peptide, these are primarily the backbone amide nitrogens. By specifically labeling the α-amino nitrogen of a single lysine, a unique peak will appear in the HSQC spectrum at a chemical shift characteristic of that lysine's local environment. This provides unambiguous evidence of site-specific incorporation.
Caption: NMR Spectroscopy Workflow.
Sample Preparation:
Dissolve the lyophilized labeled peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.5) to a final concentration of 0.1-1 mM.
NMR Data Acquisition:
Acquire a 2D ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
Optimize acquisition parameters, including the number of scans and spectral widths, to achieve adequate signal-to-noise.
Data Processing and Analysis:
Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).
Analyze the 2D spectrum for the presence of a cross-peak corresponding to the ¹H-¹⁵N correlation of the labeled lysine's alpha-amino group.
The chemical shifts of this peak can be compared to expected values or to a spectrum of a uniformly ¹⁵N-labeled peptide for assignment.
The resulting 2D spectrum will show a single peak (or a very limited number of peaks if there are multiple lysines in different environments) in a region characteristic of lysine α-amino groups. The presence of this specific peak confirms the site-specific incorporation.
Edman Degradation: A Classic Approach for N-Terminal Confirmation
Edman degradation is a chemical method for sequencing peptides from the N-terminus.[3] While largely superseded by mass spectrometry for de novo sequencing, it can be a valuable tool for confirming the position of a labeled residue, particularly if it is near the N-terminus.
The Edman degradation process sequentially cleaves the N-terminal amino acid, which is then derivatized to a phenylthiohydantoin (PTH)-amino acid and identified by chromatography. If the α-¹⁵N lysine is at a known position, analyzing the PTH-amino acid from that specific cycle will reveal the presence of the ¹⁵N label.
Sample Preparation:
The purified peptide is immobilized on a solid support.
Automated Edman Degradation:
The sample is subjected to automated Edman degradation for a number of cycles corresponding to the position of the expected labeled lysine.
PTH-Amino Acid Analysis:
The PTH-amino acid from each cycle is collected and analyzed by reverse-phase HPLC.
The fraction corresponding to PTH-lysine from the target cycle is collected.
Isotopic Analysis:
The collected PTH-lysine fraction is analyzed by mass spectrometry to confirm the presence of the ¹⁵N label.
This method is laborious and less sensitive than MS/MS. Its primary utility is for peptides where the labeled lysine is at or very near the N-terminus. For internally labeled peptides, it becomes impractical as the sequencing efficiency decreases with each cycle.
Addressing the Challenge of Isotopic Scrambling
A significant challenge in producing site-specifically labeled peptides, particularly in biological expression systems, is isotopic scrambling. This occurs when the host organism's metabolic pathways interconvert amino acids, leading to the incorporation of the ¹⁵N label into other amino acid types.
Strategies to Minimize Scrambling in E. coli Expression:
Use of Auxotrophic Strains: Employing E. coli strains that are deficient in the biosynthesis of certain amino acids can help direct the incorporation of the supplied ¹⁵N-labeled amino acid.
Minimal Media with Defined Composition: Growing the bacteria in a minimal medium where the ¹⁵N-labeled lysine is the sole source of that amino acid can reduce scrambling.
Co-expression with Feedback-Resistant Enzymes: In some cases, co-expressing enzymes that enhance the synthesis of the desired labeled amino acid can outcompete scrambling pathways.
Preventing Scrambling in Solid-Phase Peptide Synthesis (SPPS):
In SPPS, the risk of scrambling is significantly lower as the amino acids are added sequentially in a controlled chemical process. The primary considerations are ensuring the high isotopic purity of the starting α-¹⁵N lysine and optimizing coupling conditions to prevent side reactions.[4][5]
Conclusion: A Multi-faceted Approach to Validation
Confirming the site-specific incorporation of α-¹⁵N lysine is a critical step that requires a thoughtful and rigorous analytical approach. While intact mass spectrometry provides a quick and essential initial check, it is insufficient on its own. For unambiguous, definitive confirmation of the label's location, tandem mass spectrometry is the most powerful and widely accessible technique. NMR spectroscopy offers an excellent orthogonal method that also provides valuable structural information, albeit with lower throughput. Edman degradation remains a niche technique, useful in specific N-terminal labeling scenarios.
By understanding the principles, strengths, and limitations of each method, and by being vigilant about potential pitfalls like isotopic scrambling, researchers can ensure the fidelity of their labeled peptides and the integrity of their experimental data.
References
Shrestha, R., Shrestha, H., Bi, R., & Li, L. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science, 13, 891392. [Link]
Gau, L., & Chen, Y. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 25(3), 1731. [Link]
Shrestha, R., et al. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science. [Link]
Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Novor Cloud. [Link]
Higman, V. A. (2012). 1H-15N HSQC. Protein NMR. [Link]
University of Maryland. 1H-15N HSQC. Department of Chemistry and Biochemistry. [Link]
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
MtoZ Biolabs. (2023). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. [Link]
Kainosho, M., & Güntert, P. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance, 2(1), 315-328. [Link]
ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis? [Link]
Nakazawa, Y., et al. (2013). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Analytical and Bioanalytical Chemistry, 405(15), 5049-5058. [Link]
Tarr, G. E. (1986). Identification of PTH-Amino Acids by HPLC. In Methods in Protein Sequence Analysis (pp. 155-194). Humana Press. [Link]
Lee, Y. H., & Bridger, W. A. (1985). Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis. Analytical Biochemistry, 148(1), 69-75. [Link]
cross-validation of metabolic flux data using alpha-15N vs epsilon-15N lysine
Topic: Cross-validation of metabolic flux data using alpha-15N vs epsilon-15N lysine Content Type: Publish Comparison Guide Comparative Guide: Cross-Validation of Metabolic Flux Using - N vs - N Lysine Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of metabolic flux data using alpha-15N vs epsilon-15N lysine
Content Type: Publish Comparison Guide
Comparative Guide: Cross-Validation of Metabolic Flux Using
-
N vs
-
N Lysine
Executive Summary
In metabolic flux analysis (MFA) and protein turnover studies, Lysine is a "gold standard" tracer because it is an essential amino acid in mammals, preventing the confounding effects of de novo synthesis. However, the choice between labeling the
-nitrogen (backbone) or the -nitrogen (side-chain) is often treated as trivial. It is not.
This guide details the biochemical and analytical divergences between L-Lysine-
-N and L-Lysine--N . While both yield identical mass shifts (+1 Da) in intact peptides, their metabolic fates and mass spectrometric fragmentation patterns differ significantly. Using them in a cross-validation workflow provides a robust self-auditing system to verify precursor pool stability and rule out catabolic scrambling.
The Core Distinction: Metabolic Fate & Stability[1]
To design a high-integrity flux experiment, one must understand where the label goes if the tracer is not incorporated into protein. This is the "Catabolic Leak."
The Saccharopine Pathway (Major Catabolic Route)
In mammalian liver (and most tissues), Lysine catabolism proceeds via the Saccharopine pathway. This pathway treats the two nitrogen atoms differently.
Retained on the carbon skeleton (Pipecolate/Aminoadipate) initially.
IMMEDIATELY transferred to Glutamate pool.
Scrambling Risk
Low. Requires multiple steps to enter the general N-pool.
High. Rapidly transaminates to -Ketoglutarate to form Glutamate.
PTM Sensitivity
Stable. Unaffected by acetylation/methylation.
Sensitive. Label is part of the functional group modified (e.g., Acetyl-Lys).
MS Detection
Present in backbone ions (, ) and immonium core.
Present in side-chain fragments; lost in specific neutral losses (e.g., ).
The "Scrambling" Trap:
If you use
-N-Lysine , the label is quickly stripped and transferred to Glutamate. This labeled Glutamate can then transaminate to form labeled Alanine , Aspartate , or Glutamine .
Risk: If your readout measures total protein nitrogen (e.g., via IRMS) or bulk amino acids,
-N will inflate synthesis rates by labeling non-target amino acids.
Validation: If
-N and -N experiments yield different flux rates, "scrambling" or differential precursor pool dilution is occurring.
Mechanism of Action: The Divergent Pathways
The following diagram visualizes why the
-nitrogen is more "mobile" than the -nitrogen.
Caption: Metabolic fate of Lysine nitrogens. Note that the
-nitrogen (Red path) enters the Glutamate pool immediately upon Saccharopine cleavage, while the -nitrogen (Blue path) is retained on the semialdehyde intermediate.
Experimental Protocol: The Cross-Validation Workflow
To scientifically validate a metabolic flux measurement, run parallel cohorts using both isotopomers. This protocol assumes a mouse model, but is adaptable to cell culture.
Phase 1: Tracer Administration (Pulse-Chase)
Cohort A (
-Group): Administer L-Lysine--N (99% enrichment) via intraperitoneal (IP) injection (20 mg/kg).
Cohort B (
-Group): Administer L-Lysine--N (99% enrichment) via IP injection (20 mg/kg).
Timepoints: Collect plasma and tissue at
min.
Phase 2: Sample Preparation
Plasma (Precursor Pool):
Precipitate proteins with cold methanol.
Derivatize supernatant (e.g., TBDMS or ECF) for GC-MS.[2]
Crucial: Ensure your GC-MS method monitors ions retaining both nitrogens to verify enrichment.
Tissue (Product Pool):
Homogenize tissue; isolate protein fraction (TCA precipitation).
Hydrolyze protein (6M HCl, 110°C, 24h) to free amino acids.
Derivatize for GC-MS OR digest with Trypsin for LC-MS/MS (peptide analysis).
Phase 3: Mass Spectrometry Analysis
GC-MS (Free Lysine):
Monitor the molecular ion
(TBDMS derivative).
Both
-N and -N will show a shift.
Differentiation: Use MS/MS or specific fragmentation. The fragment
often retains the -N but may lose the side chain depending on ionization energy.
LC-MS/MS (Peptides):
Identify Lysine-containing peptides.
Calculate Fractional Synthesis Rate (FSR) based on the ratio of Heavy/Light peptides.
Data Analysis & Interpretation
Calculate the Fractional Synthesis Rate (FSR) for both cohorts using the standard precursor-product equation:
Where
is enrichment (Atom Percent Excess).
The Validation Matrix
Compare the FSR values from Cohort A (
) and Cohort B ().
Observation
Interpretation
Actionable Insight
FSR() FSR()
VALID. The flux is driven by synthesis. Recycling/scrambling is negligible.
Publish data. The system is robust.
FSR() > FSR()
SCRAMBLING. The -label is entering the protein pool via non-Lysine routes (e.g., Glu Ala) or precursor enrichment is underestimated.
Check if you are measuring total N or pure Lys. If pure Lys, check for contamination.
FSR() > FSR()
PTM LOSS / CATABOLISM. The -label is being lost to side-chain modifications (e.g., Acetylation) or specific degradation.
Investigate Post-Translational Modifications. Use -tracer for backbone turnover.
Technical Workflow Diagram
Caption: Step-by-step cross-validation workflow. Discrepancies between cohorts indicate metabolic recycling or PTM interference.
References
Biochemical Basis of Lysine C
Title: The fate of alpha and epsilon lysine amino groups in rat liver in vitro.[3]
Source: PubMed (Biomed Biochim Acta).
Significance: Establishes the rapid transfer of
-nitrogen to Glutamate via the saccharopine pathway, while
-nitrogen is initially retained.
Tracer Comparison in Flux Analysis
Title: Estimates of absolute protein turnover r
Source: American Journal of Clinical Nutrition.
Significance: Demonstrates how different 15N-tracers (including Lysine) yield varying flux rates due to intracellular recycling pools.
Mass Spectrometry of Amino Acids
Title: Gas chromatography/combustion/isotope ratio mass spectrometric comparison of N-acetyl- and N-pivaloyl amino acid esters.
Source: Journal of Mass Spectrometry.
Significance: Provides methodology for distinguishing nitrogen positions using specific GC-MS deriv
Lysine Metabolism and Nutrition
Title: Review of Lysine Metabolism with a Focus on Humans.
Source: The Journal of Nutrition.
Significance: valid reference for the essential nature of Lysine and its catabolic regul
assessing isotopic purity and enantiomeric excess of L-Lysine:2HCl (alpha-15N)
Technical Guide: Analytical Assessment of L-Lysine:2HCl ( - N) Executive Summary This guide provides a rigorous analytical framework for validating L-Lysine:2HCl ( - N) , a critical stable isotope reagent used in biomole...
Standard Mass Spectrometry (MS) measures total mass shift (
) but cannot easily distinguish between -N and -N isomers without complex fragmentation. For structural biology applications, positional purity is non-negotiable.
Comparative Methodologies
Feature
Method A: HRMS (Orbitrap/Q-TOF)
Method B: Direct N-NMR
Method C: Proton (H) NMR
Primary Output
Total Isotopic Enrichment (%)
Positional Identity ( vs )
Purity & Solvent content
Sensitivity
Extremely High (ng scale)
Low (requires mg scale)
Moderate
Positional Specificity
Low (requires MS/MS)
High (Definitive)
Low (Indirect via -coupling)
Throughput
High
Low
High
Verdict
Standard for Quantification
Standard for Specificity
Supportive only
Recommended Protocol: The "Dual-Validation" System
Step 1: Quantitative Enrichment via HRMS
Objective: Determine the ratio of
N to N.
Sample Prep: Dissolve L-Lysine:2HCl in 0.1% Formic Acid/Water (10 µM).
Injection: Direct infusion or LC-MS (C18 column).
Calculation:
Where is the intensity of the molecular ion .
Target:
148.1 (labeled) vs 147.1 (unlabeled).
Step 2: Positional Verification via N-NMR
Objective: Prove the label is exclusively on the
-amine.
Sample Prep: Dissolve 10-20 mg in 600 µL
.
Acquisition: Inverse Gated Decoupled
N-NMR (to suppress NOE and allow integration, though qualitative shift is usually sufficient).
Reference: External Liquid Ammonia or Urea.
Analysis:
-Nitrogen Signal: ~40-45 ppm (distinctive chemical shift).
-Nitrogen Signal: ~30-35 ppm.
Success Criteria: Single peak at the
position; absence of peak at position.
Part 2: Enantiomeric Excess (Chiral Purity)
The Challenge
Lysine is difficult to resolve chirally due to its polarity and two amino groups. Direct chiral columns (e.g., Crown Ether) are expensive and suffer from low capacity.[1]
We utilize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) . This reagent reacts with both amine groups of Lysine, converting the enantiomers (L-Lys, D-Lys) into diastereomers (L-FDAA-L-Lys, L-FDAA-D-Lys) which have different physical properties and separate easily on a standard C18 column.
Experimental Workflow
Preparation:
Sample: 50 µL of 50 mM L-Lysine:2HCl (
-N).
Reagent: 100 µL of 1% FDAA in Acetone.
Buffer: 20 µL of 1M NaHCO
(Neutralizes the HCl salt).
Reaction:
Heat at 40°C for 60 minutes . (Ensures complete di-derivatization).
Quenching:
Add 20 µL of 2M HCl (Stops reaction, prevents racemization).
A Comparative Guide to Lysine Biosynthesis: Unraveling the DAP and AAA Pathways with ¹⁵N Tracers
For researchers, scientists, and professionals in drug development, a deep understanding of fundamental metabolic pathways is paramount. This guide provides an in-depth comparative analysis of the two primary lysine bios...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a deep understanding of fundamental metabolic pathways is paramount. This guide provides an in-depth comparative analysis of the two primary lysine biosynthesis pathways—the diaminopimelate (DAP) and α-aminoadipate (AAA) pathways—leveraging the power of ¹⁵N stable isotope tracers to elucidate their distinct mechanisms and regulation. By moving beyond theoretical descriptions, we present practical, field-proven insights and methodologies to empower your research.
Introduction: Two Evolutionary Solutions to an Essential Amino Acid
Lysine, an essential amino acid for animals, is synthesized de novo by a diverse range of organisms, including bacteria, fungi, plants, and algae, through two evolutionarily distinct routes.[1] The diaminopimelate (DAP) pathway is predominantly found in bacteria and plants, while the α-aminoadipate (AAA) pathway is characteristic of fungi and some euglenids.[1][2] This divergence presents a unique opportunity for the development of targeted antimicrobial and antifungal therapies, as the enzymes in these pathways are absent in humans.[2]
Stable isotope tracers, particularly ¹⁵N, are powerful tools for dissecting metabolic fluxes and understanding the intricate wiring of cellular networks.[3] By introducing a ¹⁵N-labeled nitrogen source, we can track the incorporation of nitrogen into lysine and its precursors, providing a dynamic view of pathway activity. This guide will detail the experimental workflow for a comparative analysis using ¹⁵N tracers, from cell culture to mass spectrometry and data interpretation.
The Diaminopimelate (DAP) Pathway: A Bacterial Blueprint
The DAP pathway, prevalent in prokaryotes, utilizes aspartate and pyruvate as its primary precursors.[4] This pathway is not only crucial for lysine synthesis but also for the production of meso-diaminopimelate, a key component of the peptidoglycan cell wall in many bacteria.[2] The DAP pathway itself has several variants, but all converge on the synthesis of tetrahydrodipicolinate.[5]
Key Enzymatic Steps of the DAP Pathway:
The conversion of aspartate to lysine via the DAP pathway involves a series of enzymatic reactions. The initial steps leading to the formation of L-2,3,4,5-tetrahydrodipicolinate (THDPA) are common among the different variants.[6] The subsequent conversion of THDPA to meso-diaminopimelate (m-DAP) is what distinguishes the various DAP pathway branches.[6] Finally, m-DAP is decarboxylated to yield L-lysine.[6]
The α-Aminoadipate (AAA) Pathway: A Fungal Signature
In contrast to the DAP pathway, the AAA pathway, found in fungi, initiates with the condensation of α-ketoglutarate and acetyl-CoA.[7][8] This pathway shares some similarities with the Krebs cycle in its initial steps.[7] The unique enzymatic machinery of the AAA pathway makes it an attractive target for the development of novel antifungal agents.[9]
Key Enzymatic Steps of the AAA Pathway:
The AAA pathway begins with the formation of homocitrate from α-ketoglutarate and acetyl-CoA, which is then isomerized to homoisocitrate.[7][8] A series of subsequent reactions leads to the formation of α-aminoadipate, the namesake intermediate of this pathway.[7] This intermediate is then converted to lysine through a series of reduction and transamination steps.[7][10]
Comparative Analysis Using ¹⁵N Tracers: An Experimental Workflow
To objectively compare the metabolic flux and regulatory nuances of the DAP and AAA pathways, a meticulously designed ¹⁵N labeling experiment is essential. This workflow outlines the key steps, from selecting appropriate model organisms to analyzing the isotopic enrichment in lysine and its intermediates.
Figure 1: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
I. Isotopic Labeling of Representative Organisms
DAP Pathway (e.g., Escherichia coli)
Prepare M9 Minimal Media: Prepare M9 minimal media with all necessary supplements except for the nitrogen source.[11]
¹⁵N Labeling: In a separate sterile container, dissolve ¹⁵NH₄Cl (ammonium chloride with ¹⁵N isotope) in a small amount of sterile water. Add this to the M9 media as the sole nitrogen source.[11]
Inoculation and Growth: Inoculate the ¹⁵N-labeled M9 media with a starter culture of E. coli.[12] Grow the culture at 37°C with shaking until it reaches the desired optical density (e.g., mid-log phase).[12]
Harvesting: Harvest the cells by centrifugation at 4°C.[12] The cell pellet can be stored at -20°C for further processing.[11]
AAA Pathway (e.g., Saccharomyces cerevisiae)
Prepare Synthetic Defined (SD) Media: Prepare SD media containing a carbon source (e.g., glucose) and all necessary amino acids and supplements, omitting the standard nitrogen source.
¹⁵N Labeling: Add a ¹⁵N-labeled nitrogen source, such as ¹⁵N-labeled ammonium sulfate or a suite of ¹⁵N-labeled amino acids, to the SD media.
Inoculation and Growth: Inoculate the ¹⁵N-labeled SD media with a starter culture of S. cerevisiae. Grow the culture at 30°C with shaking to the desired growth phase.
Harvesting: Harvest the yeast cells by centrifugation.
II. Metabolite Extraction and Preparation
Quenching Metabolism: Rapidly quench metabolic activity by adding the cell pellet to a cold solvent, such as a methanol-water mixture, to prevent further enzymatic reactions.
Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved through methods like bead beating, sonication, or freeze-thaw cycles.
Extraction: Extract the metabolites using a suitable solvent system, such as a chloroform-methanol-water mixture, to separate polar metabolites (including amino acids) from non-polar components.
Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar amino acids must be derivatized to increase their volatility. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[13]
III. Mass Spectrometry Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
Separation: The derivatized amino acids are separated based on their boiling points and interactions with the GC column.
Ionization and Detection: The separated compounds are ionized and their mass-to-charge ratio is determined by the mass spectrometer. The incorporation of ¹⁵N results in a predictable mass shift in the fragments containing nitrogen.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Separation: Underivatized amino acids and their intermediates can be separated using liquid chromatography, often with a column designed for polar molecules.[15][16]
Ionization and Detection: The separated molecules are ionized (e.g., by electrospray ionization) and analyzed by tandem mass spectrometry. This technique provides high sensitivity and specificity for quantifying the different isotopologues of lysine and its precursors.[15][16]
Visualizing the Pathways: A Tale of Two Syntheses
The following diagrams illustrate the core steps of the DAP and AAA pathways, highlighting the key intermediates and enzymes.
Figure 2: The Diaminopimelate (DAP) Pathway.
Figure 3: The α-Aminoadipate (AAA) Pathway.
Interpreting the Data: A Quantitative Comparison
The primary output of a ¹⁵N tracer experiment is the measurement of isotopic enrichment in lysine and its intermediates. This data allows for a quantitative comparison of the two pathways.
Table 1: Hypothetical Comparative Data from ¹⁵N Labeling Experiment
Parameter
DAP Pathway (E. coli)
AAA Pathway (S. cerevisiae)
Interpretation
¹⁵N Enrichment in Lysine (%)
95 ± 2
88 ± 3
Indicates high flux through both pathways, with slightly more efficient incorporation in the DAP pathway under these conditions.
¹⁵N Enrichment in Diaminopimelate (%)
92 ± 2
N/A
High enrichment confirms DAP as a direct precursor to lysine.
¹⁵N Enrichment in α-Aminoadipate (%)
N/A
85 ± 4
High enrichment confirms AAA as a key intermediate in the fungal pathway.
Relative Flux to Lysine (normalized)
1.0
0.8
Suggests a potentially higher rate of lysine synthesis via the DAP pathway in the chosen model organisms and conditions.
Nitrogen Donors
Glutamate, Aspartate
Glutamate
The DAP pathway can utilize multiple nitrogen donors, while the AAA pathway primarily relies on glutamate.[3]
Conclusion: Harnessing Pathway Differences for Scientific Advancement
The comparative analysis of the DAP and AAA lysine biosynthesis pathways using ¹⁵N tracers provides invaluable insights into the metabolic strategies of different organisms. This knowledge is not only fundamental to our understanding of microbial physiology but also holds significant potential for applied research. For drug development professionals, the distinct enzymes of each pathway represent promising targets for novel antibiotics and antifungals. For metabolic engineers, understanding the flux and regulation of these pathways is crucial for optimizing the microbial production of lysine, an industrially important amino acid. By employing the robust experimental and analytical approaches outlined in this guide, researchers can confidently explore the intricacies of these essential metabolic routes.
References
EMBL. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. [Link]
Bi, Y., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 833443. [Link]
Díaz-Gavilán, C., et al. (2023). 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids. Methods in Molecular Biology, 2641, 107-123. [Link]
Bi, Y., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv. [Link]
Heine, W., et al. (1985). 15N-labelled yeast protein--a valid tracer for calculating whole-body protein parameters in infants: a comparison between [15N]. Journal of Pediatric Gastroenterology and Nutrition, 4(6), 904-909. [Link]
Kiefer, P., Heinzle, E., Zelder, O., & Wittmann, C. (2004). Comparative metabolic flux analysis of lysine-producing Corynebacterium glutamicum cultured on glucose or fructose. Applied and Environmental Microbiology, 70(1), 229–239. [Link]
Becker, J., et al. (2007). Metabolic flux engineering of L-lysine production in Corynebacterium glutamicum--over expression and modification of G6P dehydrogenase. Journal of Biotechnology, 132(2), 99-109. [Link]
Borah, K., et al. (2021). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 17(10), e10339. [Link]
Neumann, E. K., et al. (2023). High-throughput Saccharomyces cerevisiae cultivation method for credentialing-based untargeted metabolomics. Metabolomics, 19(6), 40. [Link]
Struys, E. A., et al. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Metabolomics, 12(4), 66. [Link]
Zhang, X., et al. (2017). Expression and functional analysis of the lysine decarboxylase and copper amine oxidase genes from the endophytic fungus Colletotrichum gloeosporioides ES026. Scientific Reports, 7(1), 3433. [Link]
Fazius, F., et al. (2012). The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate. Molecular Microbiology, 86(6), 1508–1530. [Link]
Christin, P. A., et al. (2018). Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis. Analytical Chemistry, 90(17), 10476–10483. [Link]
McCoy, A. J., et al. (2006). Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase. Journal of Bacteriology, 188(23), 8247–8257. [Link]
UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]
Kiefer, P., et al. (2004). Comparative metabolic flux analysis of lysine-producing Corynebacterium glutamicum cultured on glucose or fructose. Applied and Environmental Microbiology, 70(1), 229-239. [Link]
Soares da Costa, T. P., & Amir, M. (2017). Lysine: biosynthesis, catabolism and roles. Sub-cellular biochemistry, 81, 1-20. [Link]
Hudson, A. O., et al. (2006). Biochemical and phylogenetic characterization of a novel diaminopimelate biosynthesis pathway in prokaryotes identifies a diverged form of ll-diaminopimelate aminotransferase. Journal of Bacteriology, 188(10), 3633-3641. [Link]
Kiefer, P., et al. (2004). In-depth profiling of lysine-producing Corynebacterium glutamicum by combined analysis of the transcriptome, metabolome, and fluxome. Journal of Bacteriology, 186(17), 5627-5640. [Link]
Liu, Y., et al. (2022). Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses. Journal of Fungi, 8(11), 1198. [Link]
LibreTexts Biology. 22.2: Biosynthesis of Amino Acids. [Link]
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Comprehensive Guide to the Proper Disposal of L-LYSINE:2HCL (ALPHA-15N)
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of L-LYSINE:2HCL (ALPHA-15N). As researchers and drug development professionals, our commitment to safety and environmental stewar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of L-LYSINE:2HCL (ALPHA-15N). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to ensure every disposal action is deliberate, justified, and compliant with regulatory standards.
Immediate Safety & Waste Characterization
Before any disposal procedure, a thorough understanding of the material is critical. The disposal protocol for L-LYSINE:2HCL (ALPHA-15N) is determined by evaluating its two principal components: the base chemical (L-Lysine Dihydrochloride) and the isotopic label (Alpha-15N).
L-Lysine Dihydrochloride: A Non-Hazardous Foundation
L-Lysine Dihydrochloride, the salt form of the essential amino acid L-lysine, is broadly classified as a non-hazardous substance according to the Globally Harmonized System (GHS).[1][2] Safety Data Sheets (SDS) from multiple suppliers confirm that it is not regulated for transport and does not meet the criteria for classification as a hazardous substance.[1][3]
Health Hazards: Generally, the product does not irritate the skin, and no special first-aid measures are required beyond standard laboratory hygiene.[1] Inhalation of dust should be avoided, and supplying fresh air is recommended in case of complaints.[1][4]
Environmental Hazards: The substance is not considered harmful to aquatic organisms or to cause long-term adverse environmental effects.[5]
Despite its non-hazardous classification, it must be treated as a laboratory chemical and not disposed of as common household waste.[1][6]
The Alpha-15N Isotope: Stable and Non-Radioactive
The key to this compound's disposal is understanding the nature of the ¹⁵N isotope. Nitrogen-15 is a stable, non-radioactive isotope of nitrogen. This is a crucial distinction.
Stable vs. Radioactive Isotopes: Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not decay or emit radiation.[7] Therefore, they pose no radiological threat and do not require the specialized handling, shielding, or decay-in-storage protocols associated with radioactive waste.[7][]
Disposal Implications: The disposal procedures for compounds labeled with stable isotopes are identical to those for their unlabeled counterparts.[7] The presence of ¹⁵N does not alter the chemical's hazardous waste classification.
Final Waste Classification: Non-Hazardous Chemical Waste
Based on the analysis of its components, L-LYSINE:2HCL (ALPHA-15N) is classified as non-hazardous chemical waste.
This classification dictates that while the material itself has low intrinsic toxicity, its disposal must follow a structured, documented process managed by your institution's Environmental Health and Safety (EHS) department to comply with federal, state, and local environmental regulations.[5][9][10]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures safety, segregation, and compliance. It is designed to be a self-validating system, where each step logically follows from the waste characterization.
Step 1: Personal Protective Equipment (PPE)
Even with non-hazardous materials, adherence to standard laboratory PPE is a non-negotiable baseline for safety. This prevents accidental contact and minimizes any potential for unforeseen reactions.
Proper segregation is the cornerstone of safe laboratory waste management. It prevents dangerous reactions and ensures waste streams are handled by the appropriate disposal vendor.
DO: Collect L-LYSINE:2HCL (ALPHA-15N) waste in a dedicated container for non-hazardous solid chemical waste.
DO NOT: Mix this waste with other chemical categories. Incompatible waste types should be kept separate to avoid reactions, heat generation, or gas evolution.[14]
The integrity of the waste containment system is critical from the point of generation to final disposal.
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass jar with a screw-top lid).[4][14]
Ensure Proper Sealing: The container must have a tightly fitting lid to prevent spills or the generation of dust.[4][15] Keep containers closed when not in use.[4]
Use Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container (like a plastic tub) in the designated satellite accumulation area.[14][16] This contains any potential leaks from the primary container.
Step 4: Labeling
Accurate and detailed labeling is a strict regulatory requirement and essential for the safety of everyone who handles the waste.[14][17] Your institution's EHS department will typically provide the required labels or tags.[14]
Your hazardous waste label must include:
Full Chemical Name: "Waste - L-LYSINE:2HCL (ALPHA-15N)"
Hazard Identification: Check the box for "Non-hazardous" if available, or leave hazard pictograms blank as none are required.[1][2]
Composition: List the full chemical name and indicate it is 100% of the contents.
Generator Information: Your name, Principal Investigator (PI), lab location, and contact information.[16]
Step 5: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location within your lab for the temporary storage of chemical waste.
Location: The SAA should be at or near the point of waste generation, clearly marked, and ideally located in a ventilated area like a fume hood.[14][16]
Storage Conditions: Store in a cool, dry place away from direct sunlight and incompatible materials.[4]
Quantity Limits: Be aware of your institution's and regulatory limits for the amount of waste that can be stored in an SAA.
Step 6: Arranging for Disposal
Laboratory personnel are responsible for managing waste until it is collected by trained professionals.
Contact EHS: Once your waste container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.[14][17]
Documentation: Complete any required waste pickup forms or online requests as per your EHS procedures.
Professional Disposal: EHS will then transport the waste to a central accumulation area before it is sent to a licensed and certified waste disposal facility.[5][6]
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of L-LYSINE:2HCL (ALPHA-15N).
Caption: Workflow for the compliant disposal of L-LYSINE:2HCL (ALPHA-15N).
Spill and Decontamination Procedures
In the event of a spill, a swift and correct response is crucial to maintaining a safe laboratory environment.
Alert Personnel: Immediately alert others in the area.
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.
Contain the Spill: For a solid spill, gently cover it with a damp absorbent material (such as a paper towel) to prevent dust from becoming airborne.[4]
Clean the Area: Carefully sweep or wipe up the material, placing it into a sealed bag or container for disposal.[4][15]
Decontaminate: Wash the spill site thoroughly with water after the material has been collected.[11][15]
Dispose of Cleanup Materials: All materials used for cleanup (gloves, paper towels, etc.) must be placed in the chemical waste container along with the spilled substance. Label the container appropriately.
For large spills, prevent the material from entering drains or waterways.[11] Evacuate the area and contact your institution's EHS department for emergency response.
By adhering to this comprehensive guide, you ensure that the disposal of L-LYSINE:2HCL (ALPHA-15N) is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, reinforcing the trust placed in us as responsible scientific professionals.
References
SAFETY DATA SHEET L-Lysine Monohydrochloride [Feed Grade (98.5%)] - PALS.
Safety Data Sheet Product name: L-LYSINE MONOHYDROCHLORIDE - Lupin Systems.
Proper Disposal of L-Lysine Monohydrochloride: A Guide for Laboratory Professionals - Benchchem.